lithium;perchlorate
Description
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Structure
2D Structure
Properties
IUPAC Name |
lithium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFAGZWMAWTNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClLiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies for Lithium Perchlorate
Industrial and Laboratory Synthesis Routes
Several chemical pathways are employed for the synthesis of lithium perchlorate (B79767), each with its own advantages and considerations regarding purity and scale of production.
Metathesis Reactions for Lithium Perchlorate Production
Metathesis, or double displacement, reactions are a common industrial approach for producing lithium perchlorate. One prevalent method involves the reaction between sodium perchlorate (NaClO₄) and a lithium salt, such as lithium chloride (LiCl) or lithium carbonate (Li₂CO₃) sigmaaldrich.comsigmaaldrich.comwikipedia.orggoogle.com. This reaction is typically carried out in an aqueous solution. For example, the reaction between sodium perchlorate and lithium chloride can be represented as:
NaClO₄ + LiCl → LiClO₄ + NaCl
This method leverages the difference in solubility between the product, lithium perchlorate, and the byproduct, sodium chloride (NaCl). Sodium chloride is significantly less soluble in certain conditions, allowing for its separation, often through selective crystallization researchgate.netgoogle.com. A process described involves adding sodium perchlorate and lithium chloride to an aqueous solution and heating to around 50°C for the double decomposition reaction. The sodium chloride byproduct is then removed using a low-temperature selective crystallization method google.com. Another approach involves reacting sodium perchlorate with lithium hydroxide (B78521) or lithium carbonate in a strong sodium perchlorate solution, which generates lithium perchlorate crystals that separate out google.com.
Metathesis can also be utilized to produce lithium perchlorate from other perchlorate salts. One process involves reacting an anhydrous perchlorate salt (such as sodium, ammonium (B1175870), magnesium, strontium, or barium perchlorate) with an anhydrous lithium salt in an anhydrous organic solvent where lithium perchlorate and the reactants are soluble, but the resulting byproduct salt is insoluble. An example is reacting anhydrous lithium chloride with anhydrous sodium perchlorate in dry methanol, which precipitates sodium chloride google.com.
Electrochemical Oxidation Pathways for Lithium Perchlorate
Electrochemical methods offer an alternative route to synthesize lithium perchlorate, often involving the oxidation of a chlorine-containing precursor. One direct electrochemical method involves the oxidation of lithium chloride sigmaaldrich.comsigmaaldrich.com. Another pathway involves the electrolysis of an aqueous solution of lithium chlorate (B79027) (LiClO₃) wikipedia.orggoogle.comgoogle.com. This electrolytic process oxidizes chlorate ions to perchlorate ions.
A process for producing high-purity lithium perchlorate involves oxidizing an aqueous solution of chloric acid (HClO₃) that is substantially free of ionic impurities to produce perchloric acid (HClO₄) google.comwipo.int. This oxidation can be accomplished electrochemically, for example, by using chloric acid as the anolyte in an electrolytic cell google.comgoogle.com. The resulting high-purity perchloric acid is then reacted with a lithium base compound, such as lithium hydroxide or lithium carbonate, to produce lithium perchlorate crystals google.com.
Electrolysis of an aqueous electrolyte containing lithium chloride or lithium hypochlorite (B82951) can also directly oxidize these species to perchlorate ions in a single oxidation stage exrockets.com.
Direct Acid-Base Reactions in Lithium Perchlorate Synthesis
Lithium perchlorate can be synthesized through the direct reaction of a lithium base (like lithium hydroxide or lithium carbonate) with perchloric acid sigmaaldrich.comgoogle.comsigmaaldrich.comgoogle.comgoogle.com. This is a straightforward acid-base neutralization reaction.
The reaction of lithium hydroxide or lithium carbonate with perchloric acid in pure water, followed by evaporation, concentration, cooling, and crystallization, yields lithium perchlorate trihydrate google.com. For instance, lithium carbonate can be admixed with concentrated perchloric acid and sufficient water to produce lithium perchlorate trihydrate (LiClO₄·3H₂O) google.comgoogle.com. The reaction is typically carried out in a manner that maintains the reaction mixture acidic google.com. The temperature for the reaction of aqueous perchloric acid with solid lithium hydroxide or lithium carbonate can be maintained in the range of about 10 to 100°C google.com.
A laboratory synthesis method involves the ion exchange reaction between aqueous solutions of lithium carbonate and perchloric acid, taken in stoichiometric ratios, followed by evaporation and crystallization of crystalline lithium perchlorate trihydrate matec-conferences.org.
Purification and Crystallization Techniques of Lithium Perchlorate
Obtaining high-purity lithium perchlorate, particularly in its anhydrous form, often requires specific purification and crystallization techniques.
Fractional Crystallization Processes for Lithium Perchlorate Hydrates
Fractional crystallization is a technique used to separate components of a mixture based on their differing solubilities. This method can be applied to purify lithium perchlorate, especially from mixtures containing byproducts like sodium chloride researchgate.netgoogle.com.
In the context of the LiClO₄-NaCl-H₂O system, fractional crystallization can be used to separate NaCl and LiClO₄·3H₂O researchgate.netresearchgate.net. The process can involve mixing a starting solution containing lithium perchlorate and sodium chloride with a mother solution from the crystallization system. The mixed flow is then directed to an isothermic crystallizer researchgate.net. The equilibrium in the LiClO₄-NaCl-H₂O system dictates the feasibility of separating LiClO₄·3H₂O and NaCl through fractional crystallization at different temperatures researchgate.net.
When lithium perchlorate is produced via the double decomposition of sodium perchlorate and lithium chloride in water, low-temperature selective crystallization can be used to remove sodium chloride byproduct, followed by cooling the remaining solution to crystallize lithium perchlorate google.com.
Anhydrous Lithium Perchlorate Preparation
Anhydrous lithium perchlorate is often required for specific applications, such as battery electrolytes sigmaaldrich.comsigmaaldrich.com. The preparation of anhydrous lithium perchlorate typically involves dehydrating the hydrated salt, most commonly the trihydrate (LiClO₄·3H₂O) researchgate.netgoogle.comgfschemicals.comgoogle.com.
One method for producing anhydrous lithium perchlorate involves heating the commercially available anhydrous material or its trihydrate at around 160°C for 48 hours under high vacuum, often with a P₂O₅ trap researchgate.net. Controlled heating of the hydrate (B1144303) is a common dehydration technique sigmaaldrich.comsigmaaldrich.com. Heating lithium perchlorate trihydrate to around 150°C can produce the anhydrous material gfschemicals.com.
Another approach involves displacing the water from the hydrate with volatile amines, which are subsequently removed by drying under vacuum sigmaaldrich.comsigmaaldrich.com.
Anhydrous lithium perchlorate can also be prepared directly through reactions carried out in anhydrous organic solvents where the product is soluble and the byproduct is insoluble, as seen in some metathesis reactions google.com. After the reaction and removal of the precipitated byproduct, the anhydrous lithium perchlorate can be recovered from the organic solvent by evaporation google.com.
High purity anhydrous lithium perchlorate can also be produced by dehydrating the trihydrate and then recrystallizing the anhydrous salt, for example, by extraction with ether and evaporation of the ether google.comgoogle.com. Molten salt technology can also be used to produce very high purity and extremely dry lithium perchlorate in the form of spherical beads gfschemicals.com.
Novel Synthetic Approaches to Lithium Perchlorate and its Derivatives
Research continues into developing novel and improved synthetic routes for lithium perchlorate and exploring the synthesis of its derivatives, often driven by the need for higher purity, anhydrous forms, or specific applications, particularly in electrochemistry and organic synthesis.
One patented process describes the production of anhydrous lithium perchlorate by reacting ammonium perchlorate (NH₄ClO₄) and lithium carbonate in molten lithium perchlorate at elevated temperatures (between approximately 250 and 275 °C). google.com This molten state reaction allows for the direct production of anhydrous lithium perchlorate, avoiding the difficulties associated with dehydrating the trihydrate formed in aqueous processes. google.com The reaction can be represented as:
NH₄ClO₄ + Li₂CO₃ → LiClO₄ + LiOH + CO₂ + NH₃ (simplified)
This method utilizes readily available starting materials and is carried out under anhydrous conditions, potentially reducing the amount of water evaporation required compared to aqueous routes. google.com
Electrochemical methods are also being explored for novel synthetic pathways. While the electrolysis of lithium chlorate is a known method poworks.comwikipedia.org, recent research has investigated electrochemical approaches in specific reaction media. For instance, electrochemical synthesis has been used for the preparation of organic derivatives utilizing a lithium perchlorate-nitromethane system. rsc.orgnih.govnih.gov Although this primarily focuses on the synthesis of organic compounds catalyzed or promoted by lithium perchlorate, it highlights the use of specific electrochemical conditions involving LiClO₄ that could potentially be adapted or provide insights into novel inorganic synthesis routes or the in-situ generation of reactive species involving lithium perchlorate.
Furthermore, lithium perchlorate itself is increasingly being explored as a catalyst or promoter in novel organic synthesis reactions. gfschemicals.comeurekaselect.comtandfonline.comacs.orgresearchgate.netlmaleidykla.ltcdnsciencepub.com While not direct synthesis methods for lithium perchlorate, these applications sometimes involve the in-situ generation or activation of species related to lithium perchlorate in specific reaction environments. For example, pre-electrolysis of lithium perchlorate in acetonitrile (B52724) has been shown to generate perchloric acid in situ, which then catalyzes carbon-carbon bond formation. acs.org This demonstrates a novel approach to utilizing lithium perchlorate in a reactive medium, suggesting potential for new synthetic strategies.
Novel approaches to synthesizing lithium perchlorate derivatives are often linked to their specific applications, such as in battery electrolytes. Research into fluorine-free lithium salts for battery electrolytes, for instance, involves the synthesis of novel lithium salts with pseudo-delocalized anions, where lithium perchlorate serves as a benchmark or a component in comparative studies. chalmers.se While the focus is on the synthesis of the novel anion salts, the context involves the role and properties of lithium perchlorate in electrolyte systems.
Another example of novel synthesis involving lithium perchlorate is its use as a catalyst in the preparation of various organic derivatives, such as oxazolocoumarin derivatives via anodic oxidation thieme-connect.com or 2,2-disubstituted imidazolidine (B613845) derivatives. lmaleidykla.lt These methods utilize lithium perchlorate to facilitate specific chemical transformations, representing novel synthetic methodologies in organic chemistry that rely on the presence and activity of LiClO₄.
The development of anhydrous lithium perchlorate with high purity remains an area of interest, particularly for applications in energy storage devices where water content can be detrimental. Novel drying techniques or synthesis routes that directly yield the anhydrous form are continuously being investigated to meet the stringent requirements of such applications.
| Method | Starting Materials | Conditions | Product Form (Typical) | Notes | Source |
| Neutralization | Li₂CO₃ or LiOH + HClO₄ | Aqueous solution, reaction temperature 10-100°C, pH ≤ 3 | Trihydrate | Followed by dehydration for anhydrous form. Can yield high purity. | google.com |
| Double Decomposition | NaClO₄ + LiCl | Suitable solvent | LiClO₄ | Relies on differential solubility for separation. | poworks.comwikipedia.org |
| Electrolysis | LiClO₃ | Aqueous solution, > 20°C, 200 mA/cm² | LiClO₄ | Electrochemical oxidation. | poworks.comwikipedia.org |
| Novel Anhydrous Synthesis | NH₄ClO₄ + Li₂CO₃ | Molten LiClO₄, 250-275°C | Anhydrous | Direct synthesis of anhydrous salt. | google.com |
| Electrochemical Synthesis (as medium/catalyst for derivatives) | Various organic precursors + LiClO₄ | Acetonitrile or nitromethane (B149229) solvent, electrochemical cell, specific potential | Organic Derivatives | LiClO₄ acts as supporting electrolyte or promotes reaction. | rsc.orgnih.govacs.orgthieme-connect.com |
This table summarizes key aspects of the synthesis methods discussed, highlighting the different approaches and conditions employed in the preparation of lithium perchlorate and its utilization in the synthesis of other compounds.
Fundamental Chemical and Physical Investigations of Lithium Perchlorate
Theoretical and Computational Studies of Lithium Perchlorate (B79767) Systems
Theoretical and computational methods provide valuable insights into the behavior of lithium perchlorate by simulating its interactions and structures. These approaches complement experimental studies, offering a detailed view of processes that are difficult to observe directly.
Ab Initio Quantum Chemical Calculations of Lithium Perchlorate Ion Pairs and Aggregates
Ab initio quantum chemical calculations are employed to study the structural and spectral changes associated with the formation of lithium perchlorate ion pairs. These methods can determine optimized geometries for different configurations, such as monodentate, bidentate, and tridentate structures of the Li⁺ClO₄⁻ ion pair. Studies using levels of theory up to MP2/6-311+G* have indicated that the bidentate structure is often preferred over monodentate or tridentate configurations. acs.org Vibrational frequencies can also be calculated using ab initio methods, allowing for comparisons with experimental Raman spectra of electrolyte solutions to identify different species like spectroscopically free ions, contact ion pairs, and dimers. acs.orgresearching.cn These calculations help in understanding the effect of solvation mode and solvent molecules on the vibrational frequencies of ion pairs. researching.cn
Molecular Dynamics (MD) Simulations of Lithium Perchlorate in Solution
Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of lithium perchlorate in solution over time. These simulations can study diffusion and viscosity in lithium perchlorate electrolytes in various solvents, demonstrating the dependence of these properties on electrolyte concentration. nih.gov MD simulations can also provide insights into the structure and physicochemical properties of lithium perchlorate solutions, such as density, ionic conductivity, and self-diffusion coefficients, across a range of concentrations. nih.gov Studies using MD have shown how the proportion of solvent molecules and anions in the coordination sphere of the lithium cation changes with concentration. nih.gov Furthermore, MD simulations can reveal the formation of clusters involving lithium perchlorate, polysulfides, and solvent molecules, particularly in systems relevant to lithium-sulfur batteries. nih.gov The tendency for cluster formation has been shown to increase with the size of the polysulfide anion. nih.gov MD simulations also contribute to understanding ion aggregation processes and their dependence on temperature and electrolyte composition in polymer electrolytes containing lithium perchlorate. aimspress.comaip.org
Density Functional Theory (DFT) Analyses of Lithium Perchlorate Interactions
Density Functional Theory (DFT) is utilized to analyze the interactions involving lithium perchlorate, including ion-solvent and ion-ion interactions. DFT calculations can investigate the electronic properties and atomic charge distribution of lithium perchlorate and its interactions at interfaces. mdpi.com These studies can help rationalize interactions by investigating interaction energies between lithium perchlorate and solvent molecules or other components in a system. researchgate.net DFT has been used to study the interaction energies between deep eutectic solvents and lithium perchlorate, revealing that interactions between certain deep eutectic solvents and LiClO₄ can be stronger than those between LiClO₄ and other solvents like propylene (B89431) carbonate. researchgate.net Combined DFT and MD studies are also performed to provide comparative analysis on lithium ion interactions and diffusion properties in different electrolyte systems containing lithium perchlorate. iitkgp.ac.in DFT calculations can also elucidate the solvation structure of Li⁺ ions in electrolytes, suggesting preferred coordination structures in the gas phase. ibs.re.kr
Computational Modeling of Lithium Perchlorate Solvation Shell Dynamics
Computational modeling, including MD simulations and ab initio molecular dynamics, is used to study the dynamics of the solvation shell around lithium ions in lithium perchlorate solutions. Understanding the structure and dynamics of the cationic solvation environment is crucial for comprehending the transport properties of electrolytes. chalmers.se Computational studies can investigate the residence time of solvent molecules in the first solvation shell of Li⁺ and the distance a lithium ion can travel with its solvation shell. scispace.com These models help in understanding how the microscopic solvation structure and electrostatic interactions between Li⁺ and solvent molecules influence ionic conductivity. ibs.re.kr Ab initio calculations suggest that the small ionic radius of lithium generally limits the number of organic solvent molecules that can directly bind to it, often to no more than five. pku.edu.cn The dynamics of the solvation environment support the identification of different anionic species in solution. researchgate.net
Solvation Science of Lithium Perchlorate
The solvation science of lithium perchlorate focuses on how lithium perchlorate interacts with solvents, particularly in non-aqueous systems, which is critical for its applications in areas like batteries.
Ion-Solvent Interactions in Non-Aqueous Lithium Perchlorate Solutions
Ion-solvent interactions in non-aqueous lithium perchlorate solutions have been extensively investigated using various experimental and computational techniques. Techniques like IR and Raman spectroscopy are used to study these interactions, with changes in frequency, intensity, and other band properties providing insights into the solvation behavior. capes.gov.brasianpubs.org In ionizing solvents, lithium perchlorate can be partly or completely dissociated into free ions, while in associating solvents, ion pairing and even dimerization can occur. capes.gov.br Spectroscopic studies in solvents like nitromethane (B149229) have shown evidence for lithium ion coordination despite the solvent's relatively poor electron-donating ability. rsc.org Splitting of spectroscopic bands for the perchlorate anion indicates extensive ion-pairing in some non-aqueous solutions, with the distribution and relative concentrations of different electrolyte species being concentration dependent. rsc.org Studies using techniques like ATR FTIR spectroscopy have investigated ion-solvent and ion-ion interactions in detail, observing frequency shifts in solvent vibrational modes upon complexation with the lithium cation. rsc.org Molecular orbital calculations, in conjunction with experimental data, can provide optimized geometries of solvation and identify the presence of solvent-separated ion pairs and contact ion pairs. researchgate.net The coordination behavior of Li⁺ ions with solvent molecules, often through carbonyl groups in carbonate solvents, is confirmed by spectroscopic methods like FTIR and NMR. asianpubs.org The average coordination number of Li⁺ ions in binary mixed systems of amides, esters, and carbonates has been estimated to be around four. asianpubs.org
Solvation Shell Structure and Dynamics of Lithium Cations and Perchlorate Anions
The solvation of ions, the process by which solvent molecules surround and interact with ions, is a fundamental aspect of solution chemistry that significantly influences the properties of electrolyte solutions. For lithium perchlorate, understanding the structure and dynamics of the solvation shells around both the lithium cation (Li⁺) and the perchlorate anion (ClO₄⁻) is vital.
Molecular dynamics simulations and spectroscopic techniques have been employed to elucidate these structures. Studies have shown that the Li⁺ ion typically prefers a tetrahedrally coordinated first solvation shell, regardless of the specific solvent molecules involved acs.orgornl.gov. The composition of this solvation shell can include oxygen atoms from solvent molecules, such as the carbonyl or ether oxygen atoms in organic carbonates, and in some cases, the perchlorate anion itself acs.orgornl.gov. The specific preferred solvation structure is dependent on the organic solvent used acs.orgornl.gov.
The perchlorate anion also interacts with solvent molecules, forming hydrogen bonds in protic solvents like water. Molecular dynamics simulations have explored the mechanisms of hydrogen bond formation between perchlorate anions and water, indicating a transitional character of these hydrogen bridges and a rigid nature of the solvation structure formed by the ion and its first solvation shell rsc.org. The free energy binding of water to perchlorate ions has been determined for particular types of hydrogen bridges rsc.org.
The dynamics within these solvation shells, including the exchange of solvent molecules, play a significant role in ionic transport. Faster dynamics of the solvation shell of ions, characterized by frequent exchange of solvent molecules, can lead to better ionic conductivity in electrolytes researchgate.net.
Influence of Solvent Mixtures on Lithium Perchlorate Solvation Behavior
The solvation behavior of lithium perchlorate is significantly affected by the properties of the solvent, and in mixed solvent systems, the differences in solvent properties can lead to complex solvation phenomena researchgate.net. In mixtures of linear and cyclic carbonic acid esters, for example, it has been observed that cations may bind more strongly to molecules of linear esters and less strongly to molecules of cyclic esters compared to individual solvents researchgate.net.
Studies using techniques like Raman spectroscopy have investigated lithium perchlorate solutions in mixed solvents such as propylene carbonate (PC) and dimethyl carbonate (DMC) researchgate.net. Analysis of differential spectra in these mixtures suggests a weakening of the interaction between propylene carbonate molecules and ions, and a preferential solvation of cations and anions by dimethyl carbonate molecules researchgate.net. Unlike propylene carbonate, dimethyl carbonate has been shown to solvate perchlorate ions researchgate.net.
In ethylene (B1197577) carbonate (EC)/PC mixed solvents, increasing the concentration of PC does not strongly affect interactions within the Li⁺ solvation shell. However, the addition of linear solvents like DMC into pure EC or PC electrolytes significantly modifies their vibrational frequencies, indicating a strong impact on solvation arxiv.org. Quantum chemical calculations and molecular dynamics simulations have provided insights into the preferential solvation of Li⁺ by components in mixed solvents, with some studies suggesting a preference for cyclic and more polar components like EC due to stronger electrostatic interactions arxiv.org. Other studies, however, have indicated a preferential solvation by DMC at high salt concentrations or similar coordination numbers for EC and DMC at high concentrations arxiv.org.
The presence of the counter anion also influences the composition of the coordination shell around Li⁺ in mixed solvents arxiv.org. At higher salt concentrations, the coordination number of EC around Li⁺ can decrease, highlighting the important role of cation-anion interactions and ion-pair formation arxiv.org.
Lithium Perchlorate in Deep Eutectic Solvents and Ionic Liquids
Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as interesting media for dissolving lithium salts like lithium perchlorate, offering potential advantages such as lower toxicity and better biodegradability compared to some traditional organic solvents arxiv.orgaip.org. DESs are typically mixtures of a salt with hydrogen bond donor (HBD) molecules, exhibiting significantly lower freezing points than their parent compounds due to strong hydrogen bonding arxiv.orgaip.org.
Lithium-based DESs are being explored as eco-friendly electrolytes, particularly for lithium-ion batteries arxiv.orgaip.org. Studies on the solvation and transport of lithium in DESs, such as those made from lithium perchlorate and acetamide (B32628), have been conducted using techniques like molecular dynamics simulations and neutron scattering arxiv.orgaip.org. In the acetamide-LiClO₄ DES, it has been observed that acetamide molecules are prevalent in two states: hydrogen-bonded to lithium ions and entirely free arxiv.orgaip.org. The diffusion of acetamide molecules hydrogen-bonded to lithium ions is strongly coupled to the diffusion of the lithium ions arxiv.orgaip.org. On average, lithium ions can be hydrogen-bonded to several acetamide molecules in their first solvation shell arxiv.orgaip.org. This suggests that a significant portion of lithium ionic transport in this DES occurs via vehicular motion, where the ions diffuse along with their first solvation shell arxiv.orgaip.org.
The addition of water to DESs, such as the acetamide:lithium perchlorate mixture, can increase the diffusivity and ionic conductivity of all species present aip.org. Water can compete with DES components in the solvation shells of ions aip.org. Molecular dynamics simulations have shown that small amounts of water can form local nanodomains and displace acetamide molecules from the Li⁺ ion, forming lithium-water-acetamide complexes aip.org.
Spectroscopic Elucidation of Lithium Perchlorate Systems
Spectroscopic techniques are powerful tools for probing the molecular interactions and structures in lithium perchlorate systems, providing insights into solvation, ion-pairing, and coordination.
Vibrational Spectroscopy (FTIR, Raman) for Ion-Pairing and Coordination Analysis
Infrared (FTIR) and Raman spectroscopy are widely used to study the vibrational properties of lithium perchlorate solutions, offering information about ion pairing and interactions between the solvent and ions scribd.comresearchgate.net. Changes in the vibrational frequencies and band shapes of both solvent molecules and the perchlorate anion can indicate the presence of different species, such as free ions, solvent-shared ion pairs, and contact ion pairs scribd.comresearchgate.net.
For example, in propylene carbonate solutions of lithium perchlorate, Raman and infrared spectra show band splitting in the fundamental vibrational frequencies of PC and the perchlorate anion scribd.comresearchgate.net. Spectral curve fitting of the totally symmetric perchlorate band can reveal contributions from free ions, solvent-shared ion pairs, and contact ion pairs scribd.comresearchgate.net. Strong Li⁺-PC interaction can be observed through changes in specific PC vibrational bands scribd.comresearchgate.net. These spectroscopic observations can provide a rationale for trends observed in conductivity and viscosity measurements scribd.comresearchgate.net.
Studies have shown that the coordination of the perchlorate anion in Li⁺ClO₄⁻ ion pairs can be monodentate researchgate.netcapes.gov.br. The presence of an anion in the first coordination shell of Li⁺ can modify the local tetrahedral structure typically formed by solvent molecules around Li⁺ in dilute solutions arxiv.org.
Vibrational spectroscopy has also been used to study ion interactions in polymer blends containing lithium perchlorate. ATR-FTIR studies on polyacrylate/poly(ethylene oxide)/LiClO₄ blends have revealed that Li⁺ ions coordinate individually to the polymer components at the ether oxygen of PEO and the C-O of the ester group of PAc researchgate.net. Frequency changes in specific polymer bands confirm the coordination between the polymer and Li⁺ ions researchgate.net.
Nuclear Magnetic Resonance (NMR) Studies of Lithium Perchlorate Solvation and Transport
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for investigating the solvation and transport of lithium ions in electrolyte systems, including those containing lithium perchlorate mdpi.comresearchgate.net. NMR can provide information about the local environment of the lithium ions and the dynamics of solvent molecules around them.
High-resolution NMR spectroscopy, including ¹H, ⁷Li, ¹³C, ¹⁷O, and ³⁵Cl NMR, has been used to study solutions of lithium perchlorate in various solvents, such as ethylene carbonate (EC) mdpi.com. These studies can help assess the composition of the solvate environment of ions and the degree of salt dissociation mdpi.com. For instance, ⁷Li NMR can reveal the presence of mobile Li⁺ coordinated by solvent molecules mdpi.com.
NMR techniques are also employed to study ion transport, including the measurement of self-diffusion coefficients mdpi.com. Pulsed Field Gradient (PFG) NMR can be used to estimate the coordination number of the solvent and the average sizes of solvated and ion-paired clusters mdpi.com.
NMR studies in binary solvent mixtures, such as N,N-dimethylacetamide (DMA) and 2-aminoethanol (AE) with lithium perchlorate, have utilized ¹³C NMR and FTIR to investigate the coordination of Li⁺ ions researchgate.net. These studies can confirm the interaction between Li⁺ ions and solvent molecules through changes in chemical shifts and vibrational bands researchgate.net.
Solid-state NMR, such as Magic Angle Spinning (MAS) NMR, is used to study polymer electrolytes containing lithium salts, providing insights into the polymer environment, lithium-ion solvation structure, and activation barriers for ion transport in the solid state wpmucdn.com. These studies can reveal the interaction strength between the lithium cation and the polymer backbone and the extent of ion pairing wpmucdn.com.
X-ray Photoelectron Spectroscopy (XPS) in Lithium Perchlorate Interfacial Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is particularly well-suited for investigating the composition of interfaces, including those formed in electrochemical systems utilizing lithium perchlorate electrolytes aip.orgosti.gov. XPS can provide elemental and chemical state information about the surface layers formed on electrodes.
In lithium-ion batteries, XPS has been widely used to study the solid electrolyte interphase (SEI) layer that forms on the anode surface and the cathode-electrolyte interphase (CEI) layer formed on the cathode surface aip.orgosti.gov. Studies using XPS have investigated the composition of the SEI layer formed on silicon electrodes cycled in electrolytes containing lithium perchlorate in propylene carbonate aip.org. The SEI layer in such systems can consist of components like Li₂CO₃, polyether-like compounds, and hydrocarbon species, in addition to residual lithium perchlorate salt aip.org.
High-pressure XPS (HPXPS) methodologies have been developed to enable the direct investigation of solid/liquid interfaces, allowing for the simultaneous observation of the solid substrate and the liquid electrolyte aip.orgaip.org. This technique has been demonstrated with electrochemical systems using silicon electrodes and lithium perchlorate in propylene carbonate electrolytes, showing that the composition of the SEI for the wet electrode is stable and generally agrees with traditional ultrahigh vacuum XPS studies aip.orgaip.org.
XPS is also used to characterize the chemistry of the CEI layer formed on cathode materials like lithium iron phosphate (B84403) (LiFePO₄) when cycled in electrolytes containing lithium perchlorate osti.gov. These studies contribute to understanding the interfacial reactions that occur during battery operation and their impact on performance and lifetime osti.gov.
Other Advanced Spectroscopic Techniques for Lithium Perchlorate Characterization
Advanced spectroscopic techniques play a crucial role in understanding the fundamental properties and behavior of lithium perchlorate, particularly in solution and in complex environments. Vibrational spectroscopies such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are widely employed to probe the interactions between lithium ions, perchlorate anions, and solvent molecules or polymer matrices wikipedia.orgfishersci.nonih.govfishersci.atwikidata.orgwikidata.orgfishersci.cawikipedia.orgsigmaaldrich.comfishersci.ca. These techniques can reveal information about ion pairing (e.g., free ions, solvent-separated ion pairs, contact ion pairs), the coordination environment of the lithium cation, and changes in the vibrational modes of solvent molecules or polymer functional groups upon solvation or complexation fishersci.cawikipedia.orgfishersci.ca. For instance, FTIR analysis has confirmed hydrogen bonding interactions in ternary solutions containing lithium perchlorate nih.gov. Studies using IR and Raman spectroscopy have detected monomeric lithium perchlorate ion pairs and provided insights into how the lithium ion perturbs the perchlorate anion's symmetry fishersci.at. Band splitting and shifting in vibrational spectra are often correlated with the polarizing power of the cation and the nature of ion-solvent and ion-ion interactions fishersci.cafishersci.ca.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ⁷Li NMR, provides complementary information on the local environment and dynamics of the species present in lithium perchlorate solutions wikipedia.orgwikidata.orgwikidata.org. Changes in chemical shifts in ¹H and ¹³C NMR spectra can indicate interactions between lithium ions and specific atoms within solvent molecules, such as the carbonyl carbons in carbonates or amides wikipedia.orgwikidata.orgwikidata.org. ⁷Li NMR spectroscopy is particularly useful for directly studying the solvation and interaction of the lithium cation wikidata.org. These NMR studies have confirmed coordination between Li⁺ ions and oxygen atoms in carbonyl groups of solvents like N,N-dimethylacetamide, ethylene carbonate, and dimethyl carbonate wikipedia.orgwikidata.org.
Electrochemical Impedance Spectroscopy (EIS) is frequently used to investigate the electrical conductivity and ionic transport properties of lithium perchlorate solutions and solid electrolytes americanelements.comnih.govwikidata.orgloradchemical.comfishersci.cafishersci.ca. EIS measurements can help determine factors influencing conductivity, such as the number of charge carriers and their mobility, and can reveal information about ion association and the formation of ion pairs at higher concentrations wikidata.org.
X-ray Diffraction (XRD) is utilized for structural characterization of solid lithium perchlorate and composite materials containing it, providing information on crystallinity and phase composition loradchemical.comfishersci.ca.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are often used in conjunction with experimental spectroscopic data to gain deeper insights into the structure, stability, and interactions within lithium perchlorate systems at the molecular level nih.govwikidata.orgwikipedia.orgthegoodscentscompany.com. These computational studies can support experimental observations regarding interaction energies, hydrogen bonding, and the formation of ion pairs and clusters nih.govwikidata.orgthegoodscentscompany.com.
Other techniques like ultrasonic absorption measurements have been employed to study the kinetics of complexation involving lithium perchlorate and ligands like crown ethers ereztech.com.
Coordination Chemistry of Lithium Perchlorate
The coordination chemistry of lithium perchlorate is largely governed by the Lewis acidic nature of the lithium cation (Li⁺) and the weakly coordinating nature of the perchlorate anion (ClO₄⁻) fishersci.caamericanelements.comfishersci.at. The small size and high charge density of the Li⁺ ion make it prone to strong interactions with Lewis basic sites on solvent molecules or other ligands wikidata.org. The perchlorate anion, conversely, is considered a weak Lewis base and a weak nucleophile, which is why perchlorate salts are often used as supporting electrolytes in studies of cation complexation americanelements.com.
Ligand Coordination to Lithium Cations in Perchlorate Environments
Lithium cations in the presence of perchlorate anions readily coordinate with a variety of ligands, particularly those containing oxygen or nitrogen donor atoms. In solutions, Li⁺ ions are solvated by solvent molecules, forming solvation shells. Spectroscopic studies have provided significant evidence for the coordination of Li⁺ with the oxygen atoms of various solvents, including ethers, carbonates, and amides wikipedia.orgfishersci.atwikidata.orgwikidata.orgwikipedia.orgamericanelements.com.
For example, in solutions with diethyl ether, the lithium ion is proposed to coordinate with the oxygen atom of the ether molecule, forming a complex that enhances the solubility of lithium perchlorate in this organic solvent americanelements.com. In N,N-dimethylacetamide (DMA) and its mixtures, NMR and FTIR studies have shown that Li⁺ ions coordinate strongly with the oxygen of the carbonyl group in DMA wikipedia.org. Similarly, in carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC), coordination of the carbonyl oxygen to the lithium cation has been observed using IR spectroscopy wikidata.org. Studies have determined solvent coordination numbers for Li⁺ in carbonate solvents, which can range from 2 to 5 depending on the specific salt, solvent, and concentration wikidata.org.
In polymer electrolytes, Li⁺ ions coordinate with electron-donating groups within the polymer matrix. For instance, in blends of polyacrylate (PAc) and poly(ethylene oxide) (PEO) with lithium perchlorate, Li⁺ ions coordinate individually to the ether oxygen of PEO and the C-O of the ester group in PAc sigmaaldrich.com.
While the perchlorate anion is generally considered weakly coordinating, research indicates it can participate in coordination, particularly in the formation of ion pairs. Spectroscopic evidence suggests that in some environments, the perchlorate anion can function as a monodentate ligand coordinating to the lithium ion fishersci.atfishersci.ca.
Complex Formation and Stability in Lithium Perchlorate Solutions
The interaction between lithium cations, perchlorate anions, and solvent molecules or other ligands leads to the formation of various species in solution, including free ions, solvent-separated ion pairs, and contact ion pairs fishersci.cawikipedia.orgfishersci.cafishersci.ca. The relative populations of these species depend on factors such as salt concentration, solvent properties (e.g., dielectric constant, solvating ability), and temperature fishersci.cafishersci.ca. Spectroscopic techniques like Raman and FTIR spectroscopy, often combined with curve fitting analysis, are used to identify and quantify these different ion-paired species in solution fishersci.cawikipedia.orgfishersci.ca.
Complex formation between lithium perchlorate and specific ligands, such as crown ethers, has also been investigated. Studies using ultrasonic relaxation techniques have explored the kinetics and stability constants of complexes formed between LiClO₄ and crown ethers like 18-crown-6 (B118740) in various solvents ereztech.com.
In complex systems, such as solutions containing lithium polysulfides in sulfolane (B150427) with lithium perchlorate, the ability of polysulfide anions to act as bridging ligands can lead to the formation of clusters involving lithium perchlorate, polysulfides, and solvent molecules thegoodscentscompany.com. Molecular dynamics simulations have shown that the tendency for cluster formation increases with the size of the polysulfide anion and at higher concentrations, potentially resulting in the entire electrolyte system forming a single cluster thegoodscentscompany.com. These studies highlight the intricate nature of complex formation and stability in lithium perchlorate solutions, which are influenced by a combination of ion-solvent, ion-ion, and ligand-ion interactions. Computational studies, including DFT and molecular dynamics, are valuable tools for understanding the stability and interaction energies within these complex systems nih.govwikidata.orgthegoodscentscompany.com.
| Property | Value | Source |
| Molecular Weight (anhydrous) | 106.39 g/mol | nih.govfishersci.ca |
| Molecular Weight (trihydrate) | 160.44 g/mol | nih.gov |
| Appearance | White or colorless crystalline solid | nih.govfishersci.ca |
| Odor | Odorless | nih.govfishersci.ca |
| Density (anhydrous) | 2.42 g/cm³ | nih.govfishersci.ca |
| Melting Point (anhydrous) | 236 °C | nih.govfishersci.cafishersci.no |
| Decomposition Temperature | ~400 °C | nih.govfishersci.ca |
| Crystal Structure (anhydrous) | Orthorhombic | nih.govatamankimya.comwikipedia.org |
| Space Group (anhydrous) | Pnma | nih.govatamankimya.comwikipedia.org |
| Lattice Constant a (anhydrous) | 8.6567 Å | atamankimya.com |
| Lattice Constant b (anhydrous) | 6.9129 Å | atamankimya.com |
| Lattice Constant c (anhydrous) | 4.8323 Å | atamankimya.com |
| Conversion of Trihydrate to Anhydrous | 130-150 °C | atamankimya.com |
Electrochemical Applications and Transport Phenomena of Lithium Perchlorate
Lithium Perchlorate (B79767) as an Electrolyte Component in Energy Storage Devices
Electrolytes play a crucial role in the performance of electrochemical energy storage devices by facilitating the transport of ions between the electrodes. Lithium perchlorate has been explored extensively for this purpose in various configurations, including liquid electrolytes, solid polymer electrolytes, deep eutectic solvents, and in all-solid-state batteries, as well as in supercapacitors.
Role in Lithium-Ion Battery Electrolyte Formulations
Lithium perchlorate is utilized as an electrolyte salt in lithium-ion batteries. wikipedia.orgsigmaaldrich.comgoogle.comjongia.comalibaba.comvut.cz It is often chosen for its superior electrical impedance, conductivity, hygroscopicity, and anodic stability properties in specific applications, although its strong oxidizing properties and reactivity with solvents at high temperatures or current loads can be a limitation. wikipedia.org LiClO₄ is highly soluble in various organic solvents commonly used in lithium-ion battery electrolytes, including carbonates, ethers, alcohols, acetone, and acetonitrile (B52724). sigmaaldrich.comgoogle.com Early studies on lithium batteries frequently employed lithium perchlorate dissolved in polar organic solvents due to its high solubility, electrochemical stability, and relatively low cost. sigmaaldrich.com The electrolyte, comprising a conducting salt like LiClO₄ dissolved in an organic solvent or a mixture of solvents, is essential for transporting lithium ions between the cathode and anode, stabilizing electrode surfaces, and enhancing battery lifespan and performance. jongia.com
Integration in Solid Polymer Electrolytes for Lithium Batteries
Lithium perchlorate is frequently incorporated as a dopant salt in solid polymer electrolytes (SPEs) for lithium batteries. sigmaaldrich.comresearchgate.netacs.orgcbiore.idfrontiersin.orgresearchgate.netrsc.orgutm.my SPEs are considered a promising alternative to liquid electrolytes, offering advantages such as improved safety and flexibility. utm.my Polymers such as polyethylene (B3416737) oxide (PEO), carboxymethyl cellulose (B213188) (CMC), and polyurethane acrylate (B77674) (PUA) have been investigated as host matrices for LiClO₄-based SPEs. sigmaaldrich.comresearchgate.netcbiore.idresearchgate.netutm.myrsc.org The addition of LiClO₄ to these polymer matrices helps to provide charge carriers, thereby improving the ionic conductivity of the material. researchgate.net
Research has explored enhancing the ionic conductivity of SPEs by incorporating fillers. For instance, adding fumed SiO₂ with surface Si–OH groups to PEO-LiClO₄ based SPEs has been shown to improve electrochemical performance in lithium-metal batteries. rsc.org This addition can lead to a greater dissociation degree of the lithium salt and higher ionic conductivity. rsc.org Similarly, incorporating TiO₂ into a poly(vinyl alcohol)–lithium perchlorate system increased ionic conductivity, with a reported value of 1.3 × 10⁻⁴ S cm⁻¹ at ambient temperature with 8 wt.% TiO₂ inclusion. researchgate.net Studies on polyurethane acrylate (PUA) electrolytes with varying LiClO₄ concentrations (5 wt.% to 25 wt.%) showed that ionic conductivity increased with salt concentration, reaching 6.40 × 10⁻⁵ S cm⁻¹ at room temperature for the 25 wt.% composition. utm.my This increase is attributed to the favorable formation of free ions and increased charge carriers. utm.my
Utilization in Deep Eutectic Solvent-Based Electrolytes
Lithium perchlorate has been successfully utilized in the formulation of deep eutectic solvents (DESs) for electrochemical applications, including lithium-ion batteries and supercapacitors. mdpi.comaip.orgresearchgate.netiaea.orgnih.govnih.gov Lithium-based DESs are being explored as environmentally friendly electrolyte alternatives. aip.orgresearchgate.netnih.gov Studies on DESs composed of lithium perchlorate and acetamide (B32628) have provided insights into the solvation and transport mechanisms of lithium ions. aip.orgresearchgate.netnih.gov Molecular dynamics simulations and neutron scattering experiments suggest that lithium ions in this DES are hydrogen-bonded to acetamide molecules in their first solvation shell, and a significant portion of lithium ionic transport occurs via vehicular motion, where ions diffuse along with their solvation shell. aip.orgnih.gov The conductivity of lithium ions in a DES made from lithium perchlorate and acetamide (78:22 mole ratio) was reported to be 11 mS/cm. aip.orgnih.gov The composition ratio of DES components, including LiClO₄, significantly influences the electrolyte properties. mdpi.com
Application in All-Solid-State Lithium Batteries
Solid polymer electrolytes containing lithium perchlorate are being investigated for their application in all-solid-state lithium batteries. wikipedia.orgacs.orgcbiore.idfrontiersin.orgresearchgate.netrsc.orgacs.orgmdpi.commdpi.com All-solid-state batteries offer potential advantages in terms of safety and energy density compared to conventional lithium-ion batteries with liquid electrolytes. SPEs composed of a polymer matrix, such as PEO, and a dissolved lithium salt like LiClO₄ are common in this domain. acs.org However, achieving high ionic conductivity at room temperature remains a key challenge for the commercial application of all-solid-state polymer batteries. acs.org Strategies to address this include introducing inorganic fillers into the polymer electrolytes. acs.org For example, composite solid polymer electrolytes comprising PEO, graphitic-like carbon nitride, and lithium perchlorate have been developed, exhibiting improved ionic conductivity and electrochemical stability. frontiersin.org Another approach involves using crosslinked carboxymethyl cellulose-lithium perchlorate as SPEs for solid-state lithium polymer batteries, where crosslinking can enhance ionic conductivity. cbiore.idresearchgate.net
Performance in Lithium Metal Batteries and Dendrite Suppression Mechanisms
Lithium metal is a highly attractive anode material for next-generation batteries due to its high theoretical capacity and low electrochemical potential. researchgate.netfrontiersin.orgresearchgate.net However, the formation of lithium dendrites during cycling poses significant safety and performance issues. researchgate.netfrontiersin.orgresearchgate.net Lithium perchlorate, particularly as an additive in ether-based electrolytes, has shown promise in suppressing lithium dendrite growth in lithium metal batteries. acs.orgresearchgate.net The addition of LiClO₄ can facilitate the in situ formation of a homogeneous and dense solid electrolyte interphase (SEI) layer on the lithium metal anode. acs.orgresearchgate.net This SEI layer, often rich in lithium chloride (LiCl) and lithium oxide (Li₂O), exhibits high ionic conductivity, which promotes uniform lithium deposition and inhibits dendrite formation by ensuring a more homogeneous distribution of the electric field strength. acs.orgresearchgate.net The synergistic protective effect of LiCl and Li₂O in the SEI contributes to improved cycling performance and extended lifespan in lithium metal batteries. acs.orgresearchgate.net
Electrolyte for Supercapacitors and Electrochemical Double Layer Capacitors (EDLCs)
Lithium perchlorate is also employed as an electrolyte salt in supercapacitors, including electrochemical double layer capacitors (EDLCs). researchgate.netmdpi.comnih.govmdpi.commdpi.comchimicatechnoacta.ruvut.cz Supercapacitors store energy through electrostatic charge accumulation at the electrode-electrolyte interface (EDLCs) or via fast, reversible redox reactions (pseudocapacitors). nih.govmdpi.com LiClO₄ can be used in various electrolyte systems for supercapacitors, including non-aqueous electrolytes based on organic solvents like propylene (B89431) carbonate mdpi.com and in polymer electrolytes. researchgate.netmdpi.com For instance, poly(vinyl alcohol)–lithium perchlorate based polymer electrolytes, especially when incorporated with fillers like TiO₂, have been used in EDLC devices, demonstrating capacitive behavior and improved specific capacitance. researchgate.net LiClO₄ has also been added as an ion source to functionalized methyl cellulose for use in EDLCs, showing good capacitance retention over numerous cycles. mdpi.com Furthermore, LiClO₄ has been a component in deep eutectic solvent-based electrolytes explored for battery-supercapacitor hybrid devices. mdpi.comnih.gov
Table 1: Ionic Conductivity of Selected LiClO₄-based Electrolytes
| Electrolyte Composition | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |
| EC/PC/LiClO₄ (0.82 M LiClO₄, 8/8/1 solvent ratio) | 6.1 × 10⁻³ | 25 | acs.org |
| PUA with 25 wt.% LiClO₄ | 6.40 × 10⁻⁵ | Room Temperature | utm.my |
| N-succinyl chitosan (B1678972) with 10% (w/w) LiClO₄ | 8.01 × 10⁻³ | Ambient | researchgate.net |
| DES: Acetamide and LiClO₄ (78:22 mole ratio) | 1.1 × 10⁻² | Not specified | aip.orgnih.gov |
| PEO–LiClO₄–fumed SiO₂ composite SPE | 3.03 × 10⁻⁴ | 60 | rsc.org |
| Poly(vinyl alcohol)–LiClO₄–TiO₂ (8 wt.% TiO₂) polymer electrolyte | 1.3 × 10⁻⁴ | Ambient | researchgate.net |
| [N₁₃pip]ClO₄-LiClO₄-γ-Al₂O₃ (f=0.5 γ-Al₂O₃) | 6.2 × 10⁻⁴ | 110 | chimicatechnoacta.ruchimicatechnoacta.ru |
Table 2: Performance Data for Batteries/Supercapacitors using LiClO₄-based Electrolytes
| Device Type | Electrolyte Composition | Performance Metric | Value | Conditions | Reference |
| Li | Li symmetrical cell (Li Metal Battery) | Ether-based electrolyte with LiClO₄ additive | Cycling lifetime | >1500 h | |
| Li | Cu cells (Li Metal Battery) | Ether-based electrolyte with LiClO₄ additive | Coulombic Efficiency (200 cycles) | ~96% | |
| Li | LiFePO₄ complete cell (Li Metal Battery) | Ether-based electrolyte with LiClO₄ additive | Cycling stability | Improved | |
| LiFePO₄/Li all-solid-state battery | PEO-LiClO₄ electrolyte | Initial discharge capacity | 133.3 mAh g⁻¹ | 1C at 80°C | frontiersin.org |
| LiFePO₄/Li all-solid-state battery | PEO-LiClO₄ electrolyte | Capacity retention (115 cycles) | 80% | 1C at 80°C | frontiersin.org |
| LiFePO₄/SPE/Li coin cell (All-Solid-State) | PEO–LiClO₄–fumed SiO₂ composite SPE | Discharge specific capacity (100 cycles) | 96 mAh g⁻¹ | 0.5C at 60°C | rsc.org |
| LiFePO₄/SPE/Li coin cell (All-Solid-State) | PEO–LiClO₄–fumed SiO₂ composite SPE | Coulomb efficiency (100 cycles) | 100.2% | 0.5C at 60°C | rsc.org |
| Li/SPE/Li coin cell (All-Solid-State) | PEO–LiClO₄–fumed SiO₂ composite SPE | Stable cyclability | 380 h | Not specified | rsc.org |
| EDLC device | Poly(vinyl alcohol)–LiClO₄–TiO₂ polymer electrolyte | Specific capacitance | 12.5 F g⁻¹ | Charge–discharge | researchgate.net |
| EDLC device | Poly(vinyl alcohol)–LiClO₄ polymer electrolyte | Specific capacitance | 3.0 F g⁻¹ | Charge–discharge | researchgate.net |
| Li-ion current sources (Solid-State) | [N₁₃pip]ClO₄-LiClO₄-γ-Al₂O₃ (f=0.5 γ-Al₂O₃) | Stability with Li electrodes | Stable for at least 68 cycles | 110°C | chimicatechnoacta.ruchimicatechnoacta.ru |
| Li-ion current sources (Solid-State) | [N₁₃pip]ClO₄-LiClO₄-γ-Al₂O₃ (f=0.5 γ-Al₂O₃) | Electrochemical stability window | Up to 5 V | Not specified | chimicatechnoacta.ruchimicatechnoacta.ru |
Electrochemical Interfacial Science of Lithium Perchlorate Electrolytes
Electrode-Electrolyte Interface Stability and Compatibility
The stability and compatibility of the electrode-electrolyte interface are critical for the performance and lifespan of electrochemical devices. In systems utilizing lithium perchlorate as the electrolyte salt, the interaction between the electrolyte and the electrode material significantly influences the formation and properties of the solid electrolyte interphase (SEI) layer, especially on anode materials like graphite (B72142) and silicon. acs.orgaip.orgrsc.orgtue.nl
Research indicates that the nature and composition of the SEI layer are highly dependent on the electrolyte salt and the organic solvents used. For instance, studies have shown that silicon anodes exhibit improved stability and higher discharge capacities in LiClO4-based electrolytes compared to those based on LiPF6. tue.nl This enhanced performance is attributed to the formation of a denser and smoother SEI layer when LiClO4 is employed. tue.nl This denser SEI layer is believed to be more conductive to lithium ions, thereby improving stability. tue.nl
The compatibility of lithium perchlorate with various electrode materials, including carbon-based electrodes like natural graphite, activated carbon, and graphene, has been investigated. In electrochemical double-layer (EDL) capacitors, cyclic voltammetry measurements have demonstrated the chemical stability of cells within specific charge-discharge limits when using lithium perchlorate dissolved in non-aqueous electrolytes like tetrahydrofuran (B95107) (THF). pdn.ac.lk The formation of a stable interphase between the electrode and electrolyte is crucial for preventing further decomposition of the electrolyte and enhancing electrode stability. aip.org
Furthermore, the addition of lithium perchlorate as an additive to ether-based electrolytes has been shown to effectively inhibit the chemical polysulfide shuttle in lithium-sulfur batteries, leading to enhanced coulombic efficiency. acs.orgresearchgate.net This effect is thought to be due to the rapid formation of a passivation layer, potentially rich in lithium chloride and lithium oxide, on the surface of the lithium metal anode. acs.orgresearchgate.netresearchgate.net This layer can contribute to a more homogeneous distribution of the electric field, promoting uniform lithium deposition and preventing dendrite growth. acs.orgresearchgate.net
Compatibility studies also extend to the interaction of lithium perchlorate with other battery components, such as current collectors. While LiPF6 is a widely commercialized salt, LiTFSI is increasingly used despite potential current collector corrosion issues at high voltage. hzdr.de Lithium perchlorate is sometimes chosen over these alternatives when its superior electrical impedance, conductivity, hygroscopicity, and anodic stability are important, although its strong oxidizing properties can lead to reactivity with the solvent at high temperatures or current loads. poworks.comwikipedia.org
Interfacial Charge Transfer Kinetics in Lithium Perchlorate Systems
Research utilizing techniques such as electrochemical impedance spectroscopy (EIS) and scanning electrochemical microscopy (SECM) has provided insights into these processes. EIS measurements can be used to explore interfacial kinetics, including charge transfer resistance and diffusion coefficients, and their dependence on factors like temperature, composition, and salt concentration. fytronix.comsoton.ac.uk
Studies investigating the charge transfer across electrode-electrolyte interfaces in lithium-ion batteries have identified that inefficient energetics and sluggish kinetics of interfacial charge transfer can be significant obstacles to achieving fast charging and high power. storion.ru Computational studies, such as those employing density functional theory (DFT), have been used to estimate diabatic Li+ interface energy landscapes and simulate charging/discharging currents. chemrxiv.org These studies can help identify factors influencing enhanced kinetics in LiClO4-based electrolytes compared to other salts like LiPF6, potentially rationalized by stronger surface interaction of the perchlorate anion. chemrxiv.org
SECM with Li+ sensitive probes allows for in situ, localized tracking of interfacial Li+ dynamics during processes like SEI formation and intercalation. rsc.org This technique can help decouple charge-transfer steps at complex battery interfaces and provide opportunities for interrogating reactivity at individual sites. rsc.org Modeling the ion-sensitive probe response can yield parameters such as Li+ intercalation rate constants. rsc.org
In dye-sensitized solar cells (DSSCs), lithium perchlorate has been used in the deposition bath for counter electrodes. Its high ionic conductivity facilitated the formation of the desired material and suppressed the formation of passive films, resulting in lower charge transfer resistance at the electrolyte/counter electrode interface and improved performance. fytronix.com
Electrochemical Stability and Decomposition Pathways of Lithium Perchlorate Electrolytes
The electrochemical stability window of an electrolyte defines the potential range within which it can operate without undergoing significant decomposition. For lithium perchlorate-based electrolytes, understanding this window and the associated decomposition pathways is essential for determining their suitability for various electrochemical applications.
Anodic and Cathodic Stability Windows
The electrochemical stability window of lithium perchlorate-based electrolytes varies depending on the solvent and the specific electrolyte composition. Generally, inorganic lithium salts like LiClO4 have advantages such as difficult decomposition and high potential tolerance. takomabattery.com
In carbonate organic solvents, the room temperature electrochemical stability window of LiClO4 as a lithium salt electrolyte can reach up to 5.1 V versus Li+/Li, indicating relatively good oxidation stability. takomabattery.com This wide window allows LiClO4-based electrolytes to be matched with some high-voltage cathode materials, which is important for achieving high energy density in lithium batteries. takomabattery.com
Studies on polymer electrolytes doped with lithium perchlorate have reported electrochemical stability windows in the range of 4.6–5.0 V, making them potential candidates for solid-state rechargeable lithium-ion batteries. rsc.org Another study on a polymer gel electrolyte containing lithium perchlorate reported an electrochemical stability window of approximately 4 V. researchgate.net
The anodic stability refers to the electrolyte's resistance to oxidation at positive potentials, while cathodic stability relates to its resistance to reduction at negative potentials. Lithium perchlorate is known for its good anodic stability properties. poworks.comsigmaaldrich.comsigmaaldrich.com However, the strong oxidizing nature of the perchlorate anion can lead to reactions with organic solvents, particularly at high temperatures or high current loads, which can pose safety concerns. poworks.comtakomabattery.comwikipedia.org
In some super-concentrated electrolyte solutions based on LiClO4, the anodic current has been observed to be significantly lower even when polarized to high voltages (e.g., 6 V vs. Li/Li+) compared to dilute solutions. researchgate.net This suggests that the liquid structure in super-concentrated electrolytes can influence the oxidative stability. researchgate.net In dilute solutions, the decomposition of the ClO4- anion to form Cl- can promote aluminum corrosion. researchgate.net
The intrinsic electrochemical stability window of a solid electrolyte is defined by the potentials at which (de)lithiation occurs, which can affect electron conductivity near the electrode surface. acs.org The decomposition window, on the other hand, is based on the stability of the decomposition products. acs.org For some solid electrolytes, the intrinsic window can be smaller than the decomposition window. acs.org
Thermal and Electrochemical Decomposition Mechanisms in Electrolyte Systems
The thermal and electrochemical decomposition of lithium perchlorate and its interaction within electrolyte systems are critical aspects influencing battery safety and performance. Lithium perchlorate is a strong oxidizing agent and can decompose, particularly at elevated temperatures. poworks.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com
Thermal decomposition of pure lithium perchlorate typically occurs at temperatures around 400 °C, yielding lithium chloride and oxygen. poworks.comwikipedia.org LiClO4 → LiCl + 2 O2 poworks.comwikipedia.org
Over 60% of the mass of lithium perchlorate can be released as oxygen during this decomposition. poworks.comwikipedia.org It has a high oxygen to weight and oxygen to volume ratio compared to other practical perchlorate salts. poworks.comwikipedia.org
The thermal decomposition process can be influenced by the presence of additives and impurities. For example, lithium oxide can accelerate the decomposition of lithium perchlorate significantly, allowing the same decomposition rate to be reached at a temperature 100°C lower than with the pure salt. researchgate.net The catalytic effect of lithium oxide is described by Prout-Tompkins equations with specific Arrhenius parameters. researchgate.net The decomposition can also be catalyzed by chloride ions produced during the reaction. researchgate.netgoogle.com
Studies on the thermal decomposition of polymer electrolyte membranes containing lithium perchlorate have shown that the thermal stability of the membrane can decrease with increasing LiClO4 content. researchgate.net The decomposition may occur in multiple steps, including dehydration, degradation of the polymer chains, and carbonization. researchgate.net
Electrochemical decomposition can occur when the electrolyte is subjected to potentials outside its stability window. For LiClO4-based electrolytes, the strong oxidizing nature of the perchlorate anion makes it susceptible to reaction with organic solvents, especially at high potentials. poworks.comtakomabattery.comwikipedia.org This can lead to the formation of decomposition products and contribute to the degradation of the electrolyte and the electrode-electrolyte interface.
While some decomposition leading to the formation of a stable SEI layer is desirable, continued or excessive decomposition can limit the battery's lifespan. acs.org The decomposition mechanisms can be complex and depend on factors such as the electrolyte composition, electrode material, and operating conditions. Computational studies are being used to investigate the elementary decomposition mechanisms of electrolyte salts and their interactions with interphase components. acs.org
Lithium Perchlorate in Organic Synthesis and Catalysis
Lewis Acid Catalysis by Lithium Perchlorate (B79767)
Lithium perchlorate acts as a Lewis acid by coordinating with Lewis basic sites on organic molecules. wikipedia.orgsmolecule.compoworks.com The lithium cation (Li⁺) is proposed to bind to functional groups such as carbonyls, thereby increasing their electrophilicity and promoting reactions. wikipedia.orgsmolecule.compoworks.com The catalytic activity of LiClO₄ is influenced by the solvent, with highly concentrated solutions in solvents like diethyl ether (LPDE) exhibiting notable effects. gfschemicals.comthieme-connect.dethieme-connect.comresearchgate.net
Activation of Carbonyl Compounds and Dienophiles
LiClO₄ is effective in activating carbonyl compounds and dienophiles for various organic transformations. gfschemicals.comresearchgate.net The Lewis acidic nature of the Li⁺ ion allows it to coordinate with the oxygen atom of carbonyls, making the carbon center more susceptible to nucleophilic attack. wikipedia.orgsmolecule.compoworks.com This activation is crucial in reactions such as Diels-Alder reactions, where the dienophile's reactivity is enhanced. wikipedia.orgsmolecule.compoworks.com Similarly, in reactions involving carbonyl compounds as electrophiles, the coordination of Li⁺ facilitates the addition of nucleophiles. ethz.ch
Enhancement of Reaction Rates and Selectivity in Organic Reactions
The use of lithium perchlorate, particularly in concentrated solutions like 5 M LiClO₄ in diethyl ether (LPDE), has been shown to significantly enhance the rates of various organic reactions. researchgate.netgfschemicals.comthieme-connect.comresearchgate.netresearchgate.nettandfonline.com This rate acceleration is attributed to the unique properties of these concentrated salt solutions, which can influence the polarity of the medium and stabilize transition states. thieme-connect.dethieme-connect.comresearchgate.netnih.gov Beyond just increasing reaction speed, LiClO₄ can also improve chemo-, regio-, and stereoselectivity in many transformations. researchgate.netresearchgate.netlmaleidykla.lt For instance, it has been observed to enhance diastereoselectivity in additions to carbonyl groups and improve endo/exo selectivity in cycloaddition reactions. thieme-connect.comresearchgate.netethz.ch The mild Lewis acidity of Li⁺ in donor solvents like diethyl ether is considered responsible for these observed selectivities. researchgate.netthieme-connect.com
Specific Reaction Pathways Promoted by Lithium Perchlorate
Lithium perchlorate has been successfully employed to promote a variety of specific reaction pathways in organic synthesis.
Diels-Alder and Related Cycloaddition Reactions
Lithium perchlorate is a well-established catalyst for Diels-Alder reactions, including both intermolecular and intramolecular variants, as well as hetero- and ionic cycloadditions. wikipedia.orggfschemicals.comsmolecule.compoworks.comthieme-connect.dethieme-connect.comresearchgate.netresearchgate.netthieme-connect.comtubitak.gov.tracs.org Its effectiveness in accelerating these reactions, particularly in solvents like diethyl ether and nitromethane (B149229), has been widely reported. gfschemicals.comthieme-connect.dethieme-connect.comresearchgate.netacs.orgpsu.edu The proposed mechanism involves the Lewis acidic Li⁺ ion coordinating to the dienophile, increasing its electrophilicity and promoting the cycloaddition. wikipedia.orgsmolecule.compoworks.com Studies have shown that LiClO₄ can lead to remarkable acceleration and improved stereoselectivity in Diels-Alder reactions. gfschemicals.comthieme-connect.com For example, it can enhance endo/exo selectivity. thieme-connect.com The use of concentrated LiClO₄ solutions in diethyl ether (LPDE) has been particularly effective for Diels-Alder reactions that are otherwise sluggish. thieme-connect.dethieme-connect.com
Baylis-Hillman Reactions and Carbon-Carbon Bond Formation
Lithium perchlorate acts as a co-catalyst in the Baylis-Hillman reaction, which involves the coupling of α,β-unsaturated carbonyl compounds with aldehydes. wikipedia.orgsmolecule.compoworks.comottokemi.comthermofisher.krscientificlabs.ie This reaction is a valuable method for forming carbon-carbon bonds. smolecule.com LiClO₄ has been shown to accelerate the rate of the Baylis-Hillman reaction. thermofisher.krscientificlabs.iescispace.com Beyond the Baylis-Hillman reaction, lithium perchlorate also promotes other carbon-carbon bond formation processes, such as the reaction of allyl ethers with silyl (B83357) carbon nucleophiles and the alkylation of anilines with arylmethanols. oup.comresearchgate.netacs.org It can also influence the stereochemical course of nucleophilic additions to carbonyl groups, leading to the formation of specific diastereomers. ethz.chacs.org
Cyanosilylation of Carbonyl Compounds
Solid lithium perchlorate has been identified as a mild and efficient Lewis acid catalyst for the cyanosilylation of carbonyl compounds under neutral conditions. wikipedia.orgpoworks.com This reaction involves the addition of a silyl cyanide to an aldehyde or ketone, forming a silylated cyanohydrin. LiClO₄ effectively promotes this transformation, providing a convenient method for the synthesis of these valuable intermediates. wikipedia.orgpoworks.comcapes.gov.br
Ring-Opening Reactions of Epoxides and Aziridines
Lithium perchlorate has been demonstrated to be an effective catalyst for the ring-opening of epoxides and aziridines. researchgate.netlmaleidykla.ltorganic-chemistry.orgresearchgate.net This transformation is a valuable tool in organic synthesis for generating various difunctionalized compounds.
Under solvent-free conditions, lithium perchlorate promotes the ring opening of epoxides with nucleophiles such as acetic anhydride, acetyl chloride, benzoyl chloride, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). researchgate.netresearchgate.net These reactions proceed efficiently within short reaction times, providing good to excellent yields of diol diesters, protected chlorohydrins, chlorohydrins, and β-hydroxy azides under mild conditions. researchgate.netresearchgate.net The enhanced reactivity observed under solvent-free conditions allows for reduced reaction times and improved yields with smaller amounts of catalyst. researchgate.net
Lithium perchlorate also catalyzes the regioselective ring opening of aziridines with nucleophiles like sodium azide and sodium cyanide. organic-chemistry.org This methodology provides β-azido and β-cyanoamines in high yields and with high regioselectivity under mild and neutral conditions. organic-chemistry.org The Lewis acidic nature of LiClO₄ is proposed to facilitate the reaction by coordinating with the nitrogen atom of the aziridine (B145994), thereby promoting ring opening. organic-chemistry.org Studies have shown that the regioselectivity in the ring opening of N-tosyl aziridines is influenced by the substitution pattern, with aryl-N-tosyl aziridines favoring attack at the benzylic position and alkyl-N-tosyl aziridines yielding predominantly terminally substituted products. organic-chemistry.org
Lithium perchlorate in diethyl ether (LPDE) medium has also been investigated for the ring-opening reactions of epoxides. It has been shown to promote the rearrangement of epoxides to carbonyl compounds with higher product selectivity compared to strong Lewis acids. scispace.com For instance, benzylic epoxides have been observed to rearrange with high regiospecificity, yielding single products. scispace.com
Acylation, Glycosylation, and Related Functional Group Transformations
Lithium perchlorate acts as a catalyst in various functional group transformations, including acylation and glycosylation reactions. researchgate.netgfschemicals.com
Simple and efficient per-O-acetylation of carbohydrates can be achieved using lithium perchlorate as a catalyst. researchgate.net This method provides the acetylated saccharides in excellent yields. researchgate.net
Lithium perchlorate has also been employed in Friedel-Crafts acylations. gfschemicals.com
Rearrangement Reactions and Isomerizations
Lithium perchlorate has been shown to catalyze isomerization and rearrangement reactions. gfschemicals.com Its catalytic effect on the mutarotation of glucose in pyridine (B92270) and the cis-trans isomerization of n-butene in the presence of acidic metal salts or perchloric acid has been noted historically. gfschemicals.com
In 1977, solutions of lithium perchlorate in aprotic solvents were used to rearrange 1-phenylallyl chloride. gfschemicals.com More recently, LiClO₄ in diethyl ether has been found to be effective in promoting the Coates-Claisen rearrangement of allylic vinyl acetals, yielding rearrangement products with good diastereomeric ratios. nih.gov
Lithium perchlorate also promotes carbocation-driven ring contracting rearrangements of epoxides derived from Diels-Alder adducts of benzyne (B1209423) and furans, providing α-formyl and α-acyl-2-indanones. researchgate.net
Mechanistic Investigations of Lithium Perchlorate-Promoted Reactions
Mechanistic studies have sought to understand the role of lithium perchlorate in promoting organic reactions, focusing on the function of the lithium ion, the influence of the solvent medium, and the control of stereochemistry and regioselectivity. researchgate.netresearchgate.netorganic-chemistry.orgutk.eduwikipedia.org
Role of Lithium Ion as a Lewis Acid in Reaction Intermediates
The lithium ion (Li⁺) in lithium perchlorate is recognized as a Lewis acid, playing a crucial role in activating substrates by coordinating to Lewis basic sites. researchgate.netresearchgate.netorganic-chemistry.orgutk.edu This coordination can enhance the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
In Diels-Alder reactions, it is proposed that the Lewis acidic Li⁺ binds to Lewis basic sites on the dienophile, accelerating the reaction. wikipedia.org Studies using techniques like IR and NMR spectroscopy have confirmed that lithium perchlorate weakly binds to probe bases in diethyl ether. msu.edu This weak binding is attributed to the competitive binding of the lithium ion (present as ion pairs and higher aggregates) with both the ether solvent and the added base. msu.edu
In the regioselective ring opening of epoxides, the mild Lewis acidity of the lithium ion in ether is considered responsible for the observed chemo- and regioselectivities. scispace.com Coordination of the lithium ion to the epoxide oxygen is thought to facilitate the cleavage of a C-O bond, leading to the formation of a carbenium ion intermediate. scispace.com
Stereochemical Control and Regioselectivity in Catalytic Processes
Lithium perchlorate can influence the stereochemical outcome and regioselectivity of organic reactions. utk.eduwikipedia.org High chemo-, regio-, and stereoselectivities have been reported for various transformations conducted in concentrated solutions of lithium perchlorate in organic solvents. researchgate.net
In the ring opening of aziridines, lithium perchlorate catalysis leads to high regioselectivity, with the site of nucleophilic attack influenced by the substituents on the aziridine ring. organic-chemistry.org
Stereochemical control has also been observed in reactions mediated by lithium perchlorate. For example, in some Lewis-acid-mediated aldol (B89426) additions, the addition of lithium salts like LiClO₄ can improve the stereoselectivity. The specific stereochemical outcome can depend on factors such as the structure of the substrates and the reaction conditions.
The mild Lewis acidity of the lithium ion in donor solvents is considered a key factor in achieving selective activation of organic substrates, contributing to the observed chemo-, regio-, and stereoselectivities. researchgate.net
Solvent-Free and Green Chemistry Approaches with Lithium Perchlorate Catalysis
Lithium perchlorate (LiClO₄) has emerged as a notable Lewis acid catalyst in the realm of organic synthesis, particularly favored for its ability to promote reactions under environmentally benign conditions, including solvent-free methodologies. The application of LiClO₄ in such approaches aligns with the principles of green chemistry by minimizing or eliminating the use of volatile organic solvents, thereby reducing waste and environmental impact. researchgate.netscispace.comijpbs.net
One significant application is the use of solid lithium perchlorate as a highly efficient and chemoselective catalyst for the acetalization of aldehydes under solvent-free conditions. This method allows for the conversion of aldehydes to their corresponding cyclic and acyclic acetals using diols like 1,3-propanediol (B51772) and 1,2-ethanediol, or with trimethyl orthoformate for dimethyl acetals. The reactions are characterized by short reaction times (typically 10-20 minutes) and provide good to excellent yields for a variety of aliphatic and aromatic aldehydes. ut.ac.ir This approach offers a simple, efficient, and environmentally benign protocol for protecting aldehyde functional groups, allowing other functional groups, including α,β-unsaturated aldehydes, to remain intact. ut.ac.ir
| Aldehyde Substrate | Diol/Orthoformate | Catalyst (Solid LiClO₄) | Conditions | Product Type | Yield (%) | Ref. |
| Various Aldehydes | 1,3-Propanediol | Solid LiClO₄ | Solvent-free | Cyclic Acetals | Good to Excellent | ut.ac.ir |
| Various Aldehydes | 1,2-Ethanediol | Solid LiClO₄ | Solvent-free | Cyclic Acetals | Good to Excellent | ut.ac.ir |
| Various Aldehydes | Trimethyl Orthoformate | Solid LiClO₄ | Solvent-free | Dimethyl Acetals | Excellent | ut.ac.ir |
Another notable solvent-free application of solid lithium perchlorate catalysis is in the synthesis of β-aminoalcohols via the ring opening of epoxides with amines. This reaction proceeds rapidly at room temperature under mild and neutral conditions, accommodating primary, secondary, aliphatic, aromatic, and hindered amines. The method demonstrates high regioselectivity and affords the desired β-aminoalcohols in excellent yields within short reaction times, entirely in the absence of solvent. cdnsciencepub.comresearchgate.net
| Epoxide Substrate | Amine Substrate | Catalyst (Solid LiClO₄) | Conditions | Product Type | Yield (%) | Regioselectivity | Ref. |
| Epoxides | Primary, Secondary, Aliphatic, Aromatic, Hindered Amines | Solid LiClO₄ | Solvent-free, Room Temp | β-Aminoalcohols | Excellent | High | cdnsciencepub.comresearchgate.net |
Furthermore, lithium perchlorate has been employed as a catalyst in the solvent-free synthesis of 3-carboxycoumarins. This transformation often involves the reaction of 2-hydroxy or 2-methoxy substituted benzaldehydes or acetophenones with Meldrum's acid. Conducting these reactions under microwave irradiation in the presence of a catalytic amount of LiClO₄ (or LiBr) without solvent has been shown to afford 3-carboxycoumarins in excellent yields. researchgate.net
While not strictly solvent-free in all instances, the use of lithium perchlorate supported on solid phases, such as silica (B1680970) gel, represents another approach aligned with green chemistry principles. LiClO₄-supported silica gel has been reported as an effective and recyclable catalytic system for promoting intramolecular ene cyclizations of activated 1,6 and 1,7-dienes, leading to significantly accelerated reaction rates under mild conditions. gfschemicals.com
The effectiveness of lithium perchlorate in these solvent-free and green chemistry protocols is often attributed to its Lewis acidity and its ability to activate substrates, facilitating the desired transformations with enhanced reaction rates and selectivities. researchgate.netscispace.comresearchgate.net
Material Science and Engineering with Lithium Perchlorate
Design and Development of Lithium Perchlorate-Based Polymer Electrolytes
Polymer electrolytes incorporating lithium perchlorate (B79767) are extensively studied for their potential to replace volatile and flammable liquid electrolytes in lithium-ion batteries, offering improved safety and flexibility. mdpi.comsciopen.comrsc.org These electrolytes typically consist of a polymer host matrix and lithium perchlorate as the dissociable salt providing the charge carriers.
Polymer-Salt Complexation and Morphology Control
The interaction between the polymer matrix and lithium perchlorate salt is critical for the formation of a functional polymer electrolyte. This interaction, known as polymer-salt complexation, involves the coordination of lithium ions with polar groups within the polymer chains, such as ether oxygen atoms in polyethylene (B3416737) oxide (PEO). mdpi.comresearchgate.net The strength and nature of these interactions influence the dissociation of the lithium salt and the mobility of the resulting ions.
Morphology control in polymer electrolytes is essential for optimizing ionic conductivity. Crystalline regions within the polymer matrix can impede ion transport, as conduction primarily occurs in the amorphous or disordered phases. mdpi.comchinesechemsoc.org Lithium perchlorate can affect the crystallinity of the polymer host. For instance, the addition of LiClO₄ salt to epoxy polymers can lead to the formation of coordinative metal-polymer complexes and amorphous microinclusions. researchgate.net In PEO-based systems, the ionic conductivity heavily relies on the polymer matrix's ability to solvate Li salts and the ratio of the crystalline to amorphous phase. mdpi.com Increasing salt content can initially decrease the glass transition temperature (Tg), enhancing segmental motion and conductivity, but at higher concentrations, polymer-salt interactions can restrict segmental mobility, leading to an increase in Tg and a decrease in conductivity. psu.educore.ac.uk
Influence of Polymer Structure and Composition on Electrolyte Performance
The choice of polymer host significantly impacts the performance of lithium perchlorate-based electrolytes. Polymers with suitable polar functional groups that can effectively solvate lithium ions are preferred. Polyethylene oxide (PEO) is a widely studied polymer host due to its ether oxygen atoms, which can coordinate with Li⁺ ions, facilitating ion conduction through segmental motion of the polymer chains. mdpi.comresearchgate.net However, the semicrystalline nature of PEO at room temperature limits its ionic conductivity. mdpi.comchinesechemsoc.org
Other polymers and polymer blends have been explored to overcome the limitations of PEO. For example, studies on polyvinylpyrrolidone (B124986) (PVP) plasticized with propylene (B89431) carbonate and containing lithium perchlorate have been conducted to improve conductivity. ajchem-a.com Polymer blending, such as using a combination of chitosan (B1678972) (CS) and dextran, has also been investigated with lithium perchlorate to create polymer blend electrolytes. mdpi.com The molecular structure and composition of the polymer influence factors such as the glass transition temperature (Tg), which is directly related to the mobility of polymer segments responsible for ion transport. chinesechemsoc.orgcore.ac.uk Lower Tg values generally indicate less constrained segmental motion and potentially higher conductivity. core.ac.uk
The concentration of lithium perchlorate salt in the polymer matrix is another critical parameter affecting electrolyte performance. Ionic conductivity typically increases with salt concentration up to an optimal point, beyond which it may decrease due to ion pairing and reduced polymer chain mobility. scientific.netuminho.pt For instance, in a polylactic acid (PLA)-LiClO₄ system, the highest ionic conductivity was observed at a specific LiClO₄ concentration. scientific.net
Biopolymer-Based Electrolytes Incorporating Lithium Perchlorate
Biopolymers, derived from renewable resources, are gaining interest as host matrices for solid polymer electrolytes due to their sustainability and biodegradability. mdpi.comnih.gov Lithium perchlorate has been incorporated into various biopolymer matrices to develop eco-friendly electrolytes.
Examples of biopolymer-based electrolytes with lithium perchlorate include those based on methyl cellulose (B213188) (MC) and tamarind seed polysaccharide (TSP). researchgate.net In methyl cellulose-based electrolytes, the incorporation of lithium perchlorate has been shown to enhance performance. Studies on tamarind seed polysaccharide, lithium perchlorate, and ethylene (B1197577) carbonate systems have also been conducted for electrochemical applications. researchgate.net The use of biopolymers like methyl cellulose, chitosan, pectin, and carrageenan as host polymers for lithium salt-based electrolytes is being explored. researchgate.net While biopolymer-based electrolytes offer advantages in terms of sustainability, achieving high ionic conductivity and good battery performance at room temperature remains a challenge, requiring further research into conduction mechanisms, functionalization strategies, and compatibility between the polymer and fillers. acs.org
Composite Electrolytes and Solid-State Systems
To further enhance the properties of polymer electrolytes and move towards solid-state battery systems, composite electrolytes are developed by incorporating inorganic fillers into the polymer matrix containing lithium perchlorate. These fillers can improve ionic conductivity, mechanical strength, and electrochemical stability. rsc.orgfrontiersin.org
Nanoparticle Inclusion (e.g., Al₂O₃, TiO₂, LLZO, LATP) for Enhanced Conductivity
The inclusion of nanoparticles in lithium perchlorate-based polymer electrolytes is a common strategy to improve ionic conductivity. These nanoparticles, such as Al₂O₃, TiO₂, Li₇La₃Zr₂O₁₂ (LLZO), and Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP), can act as passive or active fillers. rsc.orgencyclopedia.pubdiva-portal.org
Passive fillers like Al₂O₃ and TiO₂ can enhance conductivity by reducing the crystallinity of the polymer matrix and providing alternative pathways for ion transport at the polymer-nanoparticle interface. rsc.orgfrontiersin.orgresearchgate.net For instance, incorporating Al₂O₃ nanoparticles into PEO/LiClO₄ electrolytes has shown improved conductivity. researchgate.net Studies have also investigated the effect of TiO₂ nanoparticles in polymer electrolytes containing lithium perchlorate, demonstrating improved thermal stability and ionic conductivity. frontiersin.org
Data Table: Ionic Conductivity of Selected Nanoparticle-Filled PEO/LiClO₄ Composite Electrolytes
| Polymer Host | Lithium Salt | Nanoparticle Filler | Filler Concentration (wt.%) | Ionic Conductivity (S/cm) | Temperature (°C) | Source |
| PEO | LiClO₄ | Al₂O₃ | 5 | 0.28 x 10⁻³ (mS cm⁻¹) | 30 | mdpi.com |
| PEO | LiClO₄ | LATP | 10 | 1.7 x 10⁻⁴ | - | encyclopedia.pub |
| PMMA | LiClO₄ | TiO₂ | - | 3 x 10⁻⁴ | 30 | frontiersin.org |
| PEO/PMMA blend | LiClO₄ | Al₂O₃ | - | 9.39 x 10⁻⁷ (improvement from 6.71 x 10⁻⁷) | - | frontiersin.org |
Note: Some sources reported conductivity in mS/cm, which has been converted to S/cm for consistency (1 mS/cm = 10⁻³ S/cm).
Hybrid Inorganic-Organic Networks Doped with Lithium Perchlorate
Hybrid inorganic-organic networks combine the properties of both inorganic and organic components to create novel electrolyte materials. Lithium perchlorate is used as a dopant salt in these hybrid systems to provide ionic conductivity. These networks can be synthesized through various methods, such as the sol-gel process. psu.eduaip.org
Examples include hybrid materials based on porous silica (B1680970) networks infiltrated with poly(ethylene oxide) and lithium perchlorate. aip.orgnih.gov The sol-gel process allows for the creation of a continuous inorganic backbone, into which the polymer and salt are introduced. aip.org Another type of hybrid electrolyte involves incorporating lithium perchlorate into organically modified ceramic (ormolyte) networks, such as those based on aluminum isopropoxide and poly(ethylene glycol). psu.edupsu.edu These hybrid systems can exhibit improved mechanical properties and electrochemical stability compared to traditional polymer electrolytes. psu.edu The interaction between the lithium perchlorate and the hybrid network structure, including potential anion trapping by inorganic centers, influences the ionic conductivity. psu.edu The resulting materials can be homogeneous and amorphous over a range of salt compositions, offering good thermal and electrochemical stability. psu.edu
Structure-Property Relationships in Composite Electrolytes
Composite polymer electrolytes (CPEs) incorporating lithium perchlorate have been investigated to enhance the performance of electrochemical devices like lithium-ion batteries. The introduction of nanoparticles into polymer electrolytes significantly affects their structure and properties, influencing ion transport. mdpi.com The performance of a polymer electrolyte is heavily dependent on the polymer structure, which acts as the matrix for ion transport. mdpi.com Factors such as the mobility of polymer chains and the interactions of lithium ions within the polymer matrix are critical determinants of the conduction behavior. mdpi.com The dielectric properties of the composite electrolyte also reflect the relaxation behavior of polymer chains, which is an important factor in ion conduction. mdpi.com The dielectric constant (ε) influences the polymer's ability to dissolve the lithium salt. mdpi.com
Interactions between atoms, ions, and nanoparticles within CPEs can enhance conductivity by generating more free lithium ions. mdpi.com For instance, studies on poly(ethylene oxide) (PEO)/LiClO4 polymer electrolytes doped with ZnO nanocomposite ceramic filler have shown that FTIR spectroscopy can reveal the complexation of LiClO4 with PEO, indicating interactions that affect the polymer structure and vibrational modes. ias.ac.in SEM images of these composites have indicated miscibility and homogeneity. ias.ac.in In another study involving poly(vinyl alcohol)/chitosan composites doped with lithium perchlorate, transport parameters such as ion density, ion mobility, and diffusion coefficient were calculated, showing that conductivity is influenced by lithium ion concentration. scribd.com
Research on composite solid electrolytes based on LiClO4 and MgAl2O4 spinel has demonstrated that conductivity increases with the concentration of the spinel, reaching a maximum value. Heterogeneous doping of lithium perchlorate with magnesium-aluminum spinel has shown an increase in the conductivity of the ionic salt by more than four orders of magnitude. The amorphization of lithium perchlorate in the composite material with increasing spinel concentration has been observed, similar to effects seen in other ionic salt-oxide systems.
The ionic conductivity of composite electrolytes is a key property. mdpi.com Below is a table summarizing some findings on ionic conductivity in LiClO4-based composite electrolytes:
| Composite Electrolyte System | Composition/Conditions | Ionic Conductivity (S/cm) | Reference |
| PMMA-PC gel electrolyte with LiClO4 | 0.1 M LiClO4/PC, 30 wt% QSPE, Room Temp | 5.23 × 10⁻⁶ | researchgate.net |
| Di-ureasil matrix doped with LiClO4 | Highly conductive organic-inorganic SPE | > 10⁻⁵ (remarkably higher) | rsc.org |
| PEO/siliceous hybrids doped with LiClO4 | Solid-state electrolyte/adhesive component | (Performance characterized) | core.ac.uk |
| Poly(trimethylene carbonate)/LiClO4 | n=3 to 10 (molar ratio), Solvent casting | (Conductivity behavior linear log σ vs 1/T) | uminho.pt |
| PVA/Chitosan composites doped with LiClO4 | 20% LiClO4, Room Temp | 3 × 10⁻⁶ | scribd.com |
| (1-x)LiClO4 - xMgAl2O4 composite solid electrolyte | x=0.7 MgAl2O4, 200 °C | 4.37 × 10⁻² | |
| PEO–LiClO4 polymer electrolyte with ZnO filler | 90:10 PEO:LiClO4, various ZnO wt% | (Discussed in terms of structure/interactions) | ias.ac.in |
| PVC – PEO blend electrolytes with LiClO4 | PVC (37.5%) – PEO (37.5%) – LiClO4 (25%) | 3.65 x 10⁻⁹ | ijerd.com |
Note: Some entries indicate that conductivity behavior or performance was characterized without providing specific numerical values in the snippets.
Advanced Electrode Material Compatibility with Lithium Perchlorate Electrolytes
The compatibility of lithium perchlorate electrolytes with advanced electrode materials is crucial for the performance and stability of electrochemical devices, particularly lithium-ion batteries.
Cathode Material Interactions and Stability
Interactions between cathode materials and electrolytes are a key safety issue in lithium-ion batteries. acs.org The thermal stability of cathode materials can be affected by the presence of electrolytes like lithium perchlorate. acs.org For instance, layered oxide cathode materials in their charged state are metastable and can decompose at elevated temperatures, releasing oxygen that can react with organic solvents in the electrolyte, potentially leading to thermal runaway. acs.org
The use of lithium perchlorate in sulfolane-based electrolytes has been explored for high nickel ternary cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811) operating over a wide temperature range. sciopen.com The combination of LiClO4 with high concentration lithium bis-(trifluoromethanesulfonyl) imide (LiTFSI) can strengthen the interaction between anions and cations in the solvation structure, increasing the Li+ transference number of the electrolyte. sciopen.com This can also modulate the structure and component characteristics of the passive interface layer on the cathode, benefiting Li+ transport dynamics and ensuring interfacial stability over a wide temperature range. sciopen.com
Studies have investigated the interaction between Li+ ions and solvent molecules in solutions containing lithium perchlorate, such as in propylene carbonate (PC) and diethyl carbonate (DEC) mixtures. researchgate.net Infrared spectroscopy has shown that the carbonyl stretch bands of PC and DEC are sensitive to interactions with Li+, indicating strong interactions through oxygen atoms. researchgate.net
Anode Material (e.g., Silicon, Lithium Metal) Interface Engineering
Silicon is a promising anode material for lithium-ion batteries due to its high specific capacity. researchgate.net However, silicon anodes suffer from significant volume changes during lithiation/delithiation, leading to pulverization and an unstable solid electrolyte interphase (SEI), which accelerates capacity fade. researchgate.net, nih.gov Interface engineering is crucial to address these issues. researchgate.net, nih.gov
The SEI layer formed on the anode surface plays a critical role in battery performance and safety. nih.gov, nih.gov For lithium metal anodes, the SEI is often unstable, and its characteristics are not fully understood. nih.gov An ideal SEI should possess high Li ionic conductivity, a compact structure with proper thickness, and sufficient elastic strength to suppress lithium dendrite growth. nih.gov The thermal behavior of the SEI is particularly important for battery safety, as its decomposition can be the initial step in thermal runaway. nih.gov
Strategies for interface engineering on silicon anodes include the use of robust binder networks and protective coatings. acs.org, mdpi.com For example, cross-linked binder networks can enhance the mechanical reliability of silicon electrodes. acs.org Polymer-modified silicon anodes, such as those coated with polyaniline, can improve the stability and provide effective pathways for Li+ ion transport to the silicon interface. mdpi.com
While the search results discuss interface engineering for silicon and lithium metal anodes generally, the specific role of lithium perchlorate in the formation or modification of the SEI on these anodes is not extensively detailed in the provided snippets. However, as an electrolyte salt, LiClO4 is part of the environment in which the SEI forms and operates, and its properties would indirectly influence the SEI characteristics.
Application in Other Functional Materials
Beyond battery electrolytes, lithium perchlorate finds applications in other functional materials, leveraging its unique properties.
Doping Agent for Conducting Polymers
Lithium perchlorate can be used as a doping agent for conducting polymers, influencing their electrical properties. Conducting polymers like polypyrrole (PPy) can be electrochemically polymerized in the presence of lithium perchlorate. zimmerpeacocktech.com Doping with anions, such as perchlorate ions, is essential for making these polymers electrically conductive. zimmerpeacocktech.com The conductivity of doped polypyrrole films can range from 2 to 100 S/cm, with higher conductivities often associated with larger anions. zimmerpeacocktech.com Doping involves the swelling of the polymer to accommodate the charge-compensating anions. zimmerpeacocktech.com
Studies on lithium perchlorate-doped polypyrrole grown on titanium substrates have investigated the electrochemical properties and interfacial interactions. mdpi.com LiClO4-doped polypyrrole on titanium has shown Faradaic capacitance due to the reversible doping/dedoping of perchlorate ions in the polymer. mdpi.com The presence of the polypyrrole layer can lead to a more active interface, higher electronic conductivity, and more feasible ion diffusion properties compared to the bare titanium substrate in a LiClO4 electrolyte. mdpi.com The interaction between the LiClO4-doped polypyrrole chains and the titanium substrate can be intensified, contributing to the activation of the electrode. mdpi.com
Lithium perchlorate has also been used to dope (B7801613) interpenetrating polymer networks (IPNs) like polyethylene oxide-polyurethane/poly(4-vinylpyridine) (PEO-PU/PVP) to create solid polymer electrolytes. tandfonline.com Doping with LiClO4 in these IPNs affects their glass transition temperature and ionic conductivity. tandfonline.com
Components in Electrochromic Devices
Lithium perchlorate is utilized as a component in electrolytes for electrochromic devices (ECDs), also known as "smart windows". researchgate.net, core.ac.uk, uminho.pt, spiedigitallibrary.org These devices change their optical properties reversibly upon the application of a voltage. core.ac.uk Solid polymer electrolytes (SPEs) containing lithium salts like LiClO4 are of interest for ECDs due to their good optical contrast, memory, and stability. uminho.pt
Gel electrolytes based on polymers like polymethylmethacrylate (PMMA) combined with solvents and lithium perchlorate have been studied for ECD applications. researchgate.net, spiedigitallibrary.org These gel electrolytes require high ionic conductivity, good transmittance, and stability. spiedigitallibrary.org Different solvent combinations with LiClO4 have been investigated to optimize these properties. spiedigitallibrary.org
Solid-state electrochromic devices have been developed using sol-gel hybrid organic-inorganic networks doped with lithium perchlorate as dual-function electrolyte/adhesive components. core.ac.uk These materials can provide advantages in optical performance, cycle lifetime, and durability compared to conventional liquid electrolytes. core.ac.uk Polymer electrolytes based on poly(trimethylene carbonate) (p(TMC)) with lithium perchlorate have also been explored as dual-function electrolyte/adhesive components in asymmetric ECD configurations, showing good stability and storage properties. uminho.pt The conductivity behavior of these amorphous polymer electrolytes is influenced by temperature and salt concentration. uminho.pt
Non-volatile polymer electrolytes incorporating lithium perchlorate, a host polymer (e.g., poly(propylene carbonate) - PPC), and an ionic liquid have been developed for ECDs. acs.org Such electrolytes can exhibit high ionic conductivity and enable devices with good contrast, fast switching times, and relatively low operation potentials. acs.org The compatibility of the host polymer with lithium salts and its amorphous nature are important for achieving high transparency and good interfacial contact with electrodes in ECDs. acs.org
Advanced Characterization and Analytical Methodologies in Lithium Perchlorate Research
Electrochemical Characterization Techniques
Electrochemical techniques are fundamental in evaluating the behavior of lithium perchlorate (B79767) within electrolyte systems and at electrode interfaces. These methods provide crucial insights into ionic conductivity, charge transfer processes, electrochemical stability, and device performance.
Electrochemical Impedance Spectroscopy (EIS) for Resistance and Capacitance Determination
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique employed to probe the electrical properties of materials and interfaces by applying an AC voltage and measuring the resulting AC current over a range of frequencies. In the context of lithium perchlorate-containing electrolytes, EIS is used to determine various resistance and capacitance components within an electrochemical cell.
Analysis of EIS data, often through fitting to equivalent electrical circuits, can reveal parameters such as bulk resistance (R), charge-transfer resistance (Rct), pore resistance (Rp), film resistance (Rf), interfacial double-layer capacitance (Cdl), diffusive capacitance (Warburg impedance, Zw), and redox capacitance (Cf) academie-sciences.fracademie-sciences.frresearchgate.netmdpi.comui.ac.id. These parameters provide insights into the ionic conductivity of the electrolyte, the kinetics of charge transfer reactions at the electrode-electrolyte interface, and the diffusion processes within the electrode material or electrolyte academie-sciences.fracademie-sciences.fr.
Studies utilizing EIS on systems with lithium perchlorate have shown variations in these parameters depending on the electrolyte composition, electrode material, and applied potential academie-sciences.fracademie-sciences.frmdpi.com. For instance, in investigations of polypyrrole films on titanium substrates with LiClO₄, experimental measurements revealed lower ohmic resistance (0.2226 Ω cm⁻²) and charge transfer resistance (2116 Ω cm⁻²) for LiClO₄-doped polypyrrole compared to LiClO₄ on titanium (0.3660 Ω cm⁻² and 65250 Ω cm⁻², respectively), indicating higher electrochemical conductivity and a more reactive surface with feasible ion diffusion mdpi.com. This also correlated with a higher double-layer capacitance (0.1930 mF cm⁻²) for the doped polypyrrole system compared to LiClO₄/Ti (0.0334 mF cm⁻²) mdpi.com.
In polybithiophene films in aqueous 0.3 M LiClO₄ solution, EIS analysis using an equivalent circuit model revealed that components like interfacial double-layer capacitance, diffusive capacitance, charge-transfer resistance, and pore resistance are affected by film thickness and applied potential academie-sciences.fracademie-sciences.fr. The film resistance (Rf) was found to be between 160 and 1000 Ω cm² academie-sciences.fr, while the PBT film capacitance (Cf) ranged from 2 to 30 µF/cm² academie-sciences.fr.
EIS is also used to determine ionic conductivity, where the bulk resistance obtained from the Nyquist plot is used in conjunction with the electrolyte dimensions (thickness L and effective area S) to calculate conductivity (σ = L / (R * S)) mdpi.com.
Cyclic Voltammetry (CV) for Electrochemical Stability and Redox Behavior
Cyclic Voltammetry (CV) is a versatile technique used to study the electrochemical behavior of materials by sweeping the potential of a working electrode linearly between two limits at a constant rate while measuring the resulting current. When applied to systems containing lithium perchlorate electrolytes, CV provides information about the electrochemical stability window of the electrolyte and the redox processes occurring at the electrode surface.
CV curves can reveal oxidation and reduction peaks corresponding to Faradaic reactions, as well as non-Faradaic contributions from double-layer charging researchgate.netacs.org. The potential range over which no significant Faradaic current is observed is considered the electrochemical stability window researchgate.net. The shape and position of redox peaks provide insights into the reversibility and kinetics of electrochemical reactions mdpi.com.
Studies have employed CV to assess the electrochemical stability of various electrolyte systems incorporating lithium perchlorate. For example, a biopolymer blend electrolyte showed a non-Faradaic (capacitive) response in CV with no redox peaks, indicating capacitive behavior researchgate.net. In another study, CV was used to examine the reversibility of lithium plating/stripping in different polymer electrolyte systems, with a more symmetric redox behavior indicating higher reversibility mdpi.com.
CV is also used to investigate the redox behavior of electrode materials in the presence of lithium perchlorate. For instance, cyclic voltammetry of organic electrodes in lithium perchlorate-containing electrolytes has shown reversible redox peaks corresponding to the active groups of the materials, with the stability of these redox species indicated by the consistency of peak intensities over multiple cycles acs.org. In the case of LiFePO₄ in aqueous lithium hydroxide (B78521) electrolyte (which can be compared to non-aqueous LiClO₄ systems), CV results showed partially reversible oxidation/reduction researchgate.net.
CV measurements are also used to determine specific capacitance, particularly in supercapacitor applications, by integrating the area under the CV curve researchgate.net.
Galvanostatic Charge-Discharge Cycling for Battery and Supercapacitor Performance
Galvanostatic Charge-Discharge (GCD) cycling is a fundamental technique for evaluating the performance of batteries and supercapacitors. This method involves applying a constant current to the device and measuring the resulting voltage response over time during charging and discharging cycles. In systems utilizing lithium perchlorate as the electrolyte salt, GCD cycling provides critical data on capacity, cycling stability, Coulombic efficiency, and rate capability.
The charge-discharge curves obtained from GCD cycling provide information about the capacity of the electrode material or the entire cell at different current densities mdpi.comacs.org. The shape of the curves can also indicate the charge storage mechanism (e.g., intercalation/deintercalation in batteries or double-layer capacitance/pseudocapacitance in supercapacitors) dokumen.pub.
GCD cycling is extensively used to assess the cycling stability of devices with lithium perchlorate electrolytes by repeatedly charging and discharging the cell and monitoring the capacity retention over many cycles mdpi.commdpi.comacs.orgnih.gov. High capacity retention over a large number of cycles indicates good stability of the electrode materials and the electrolyte interface. For example, LiFePO₄/polymer electrolyte/Li batteries using a composite solid electrolyte with lithium perchlorate demonstrated good rate performance and excellent cycling stability, maintaining 80% capacity after 100 cycles mdpi.com. Another study reported LiFePO₄/composite polymer electrolyte/Li batteries achieving 93.3% capacity retention and 99.2% Coulombic efficiency after 100 cycles at 0.2 C mdpi.com. Li|polymer electrolyte|Li symmetric cells have shown exceptional long-term cycling stability, operating for over 4000 hours with low and stable voltage polarization mdpi.com.
Coulombic efficiency, calculated as the ratio of discharge capacity to charge capacity, is another important parameter determined from GCD cycling, indicating the efficiency of the charge and discharge processes acs.org. High Coulombic efficiency is crucial for long cycle life.
GCD cycling is also used to determine the specific capacitance of supercapacitors based on the discharge curve researchgate.net.
Here is a table summarizing some performance data obtained from galvanostatic charge-discharge cycling in systems using lithium perchlorate:
| System | Current Density | Initial Discharge Capacity | Capacity Retention | Number of Cycles | Coulombic Efficiency | Reference |
| LFP/PEL/Li Solid-State Battery | 0.1 C | 132 mAh g⁻¹ | 81% | 100 | - | mdpi.com |
| LiCoO₂/SPEs/Li Batteries | - | - | 80% | 100 | - | mdpi.com |
| Silica (B1680970) Ionogel Electrolyte in Li Battery | 0.2 C | 108.7 mAh g⁻¹ (2nd cycle) | - | - | - | nih.gov |
| Fr-PDI Cathode Batteries | 0.1 C | 93 mAh g⁻¹ | 75% | 500 | ~100% | acs.org |
| Sm-PDI Cathode Batteries | - | 88 mAh g⁻¹ | 77% | 500 | ~100% | acs.org |
| LFP/CPEs/Li Batteries | 0.1 C | 168 mAh g⁻¹ | 93.3% | 100 | 99.2% | mdpi.com |
| Li | MFE | Li Symmetric Cells | 0.1 mA cm⁻² | - | Stable operation | >4000 h |
| LFP | MFE | Li Cells | 1C | - | >81% | 1400 |
| NCM622 | MFE | Li Cells | 0.5C | - | >97% | 800 |
| LiClO₄-PPy/Ti Electrode (Supercapacitor) | 0.01-0.10 mA cm⁻² | Specific capacitance: 0.123-0.0122 mF cm⁻² | - | - | - | mdpi.com |
Linear Sweep Voltammetry (LSV) for Electrochemical Window Assessment
Linear Sweep Voltammetry (LSV) is an electrochemical technique where the potential is swept linearly in one direction from a starting potential to an end potential while the current is measured. LSV is commonly used to determine the electrochemical stability window of electrolytes, including those containing lithium perchlorate.
In LSV, the potential is swept until a sharp increase in current is observed, which indicates the onset of electrolyte decomposition (either oxidation or reduction). The potential range between the oxidative and reductive decomposition limits is defined as the electrochemical window mdpi.comnih.govmdpi.comfrontiersin.org. A wider electrochemical window is desirable for electrolytes used in high-voltage energy storage devices.
Studies have utilized LSV to assess the electrochemical windows of various electrolyte systems with lithium perchlorate. For instance, composite solid electrolytes based on PVDF-HFP with lithium perchlorate have shown a wide electrochemical window of 4.6 V mdpi.com. Silica ionogel electrolytes with lithium perchlorate demonstrated high electrochemical stability, withstanding over 5 V without oxidative decomposition in LSV tests nih.gov. Other polymer electrolyte systems with lithium perchlorate have exhibited electrochemical windows ranging from 2.34 V to 5.0 V or exceeding 5 V, depending on the specific composition and additives mdpi.comresearchgate.netmdpi.comfrontiersin.org. The addition of certain components, such as graphitic-like carbon nitride in a PEO-LiClO₄ electrolyte, has been shown to increase the electrochemical stability window from 3.5 V to about 4.8 V frontiersin.org.
Here is a table showing electrochemical window data obtained using LSV for different systems with lithium perchlorate:
| Electrolyte System | Electrochemical Window (vs. Li/Li⁺ unless specified) | Reference |
| Composite Solid Electrolyte (PVDF-HFP/LLZTO) | 4.6 V | mdpi.com |
| Silica Ionogel Electrolyte | > 5 V (without oxidative decomposition) | nih.gov |
| Biopolymer Blend Electrolyte | 2.34 V | researchgate.net |
| SPE (segmented poly(ether urethane) + Mg(ClO₄)₂) | ~1.9 V (vs. Mg/Mg²⁺) | researchgate.net |
| Bilayer Heterostructure Electrolyte (PAP/PEP) | Decomposition around 4.5 V | mdpi.com |
| PEO-LiClO₄ Electrolyte | Decomposition exceeded 3.5 V | frontiersin.org |
| Annealed PEO-LiClO₄-g-C₃N₄ Electrolyte | Decomposition voltage at about 4.8 V | frontiersin.org |
Thermal and Structural Characterization Methods
Thermal and structural characterization techniques provide essential information about the physical properties of materials containing lithium perchlorate, such as phase transitions and crystallinity, which can influence their electrochemical performance.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymer Amorphousness
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as glass transitions, melting, crystallization, and decomposition.
In the context of polymer electrolytes containing lithium perchlorate, DSC is a valuable tool for investigating phase transitions and the degree of polymer amorphousness nih.govfrontiersin.org. The ionic conductivity of polymer electrolytes is often closely related to the amorphous phase of the polymer, as ion transport primarily occurs in these regions. DSC can help identify the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are indicative of its flexibility and crystallinity. A lower Tg generally corresponds to higher chain mobility and potentially better ionic conductivity.
Studies have utilized DSC to characterize the thermal behavior of polymer electrolytes with lithium perchlorate. For instance, DSC measurements were performed on silica ionogel electrolytes containing lithium perchlorate to investigate their thermal properties nih.gov. DSC was also used to characterize the microstructure of solid composite polymer electrolytes comprised of poly(ethylene oxide), graphitic-like carbon nitride, and lithium perchlorate, providing insights into the interaction among components frontiersin.org. By analyzing the changes in thermal transitions, researchers can understand how the addition of lithium perchlorate and other components affects the polymer matrix's structure and its potential for ion transport.
X-ray Diffraction (XRD) for Crystallinity and Structural Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure and assess the degree of crystallinity in materials. In lithium perchlorate research, XRD is frequently employed to study the structural changes that occur when LiClO₄ is incorporated into various host matrices, such as polymers, to form solid or gel polymer electrolytes.
Table 1: Effect of LiClO₄ on Polymer Crystallinity observed by XRD
| Polymer Host | Observation by XRD | Reference |
| Cellulose (B213188) Acetate | Morphology transformed from dense to more porous with increasing LiClO₄ ratios. | researchgate.netscientific.net |
| Poly(vinylidene fluoride-hexafluropropylene) (PVDF-HFP) and Poly(methyl methacrylate) (PMMA) | Amorphous nature up to 7.5 wt.% salt; complexation of polymers and salt observed. | science.gov |
| Poly(vinyl alcohol) (PVA) | Decrease in the degree of crystallinity; complete dissolution of salts in polymer. | ripublication.comscispace.com |
| Poly(sodium 4-styrenesulfonate) (PSS) | Complex films tend to be amorphous; LiClO₄ existence does not leverage patterns much. | ipme.ru |
| Poly(L-lactic acid)-poly(propylene glycol) (PLLA-PPG) | Crystallinity of the SPE film decreases with the addition of salt; absence of LiClO₄ peaks indicates good solvation. | ukm.my |
| Poly(ethylene oxide) (PEO) | Effect of preparation methods on PEO crystallinity studied. | researchgate.net |
| Poly(Glycidyl Methacrylate -co-Ethyl Methacrylate) (P(GMA-co-EMA)) | Reduction in copolymer crystallinity phases with increasing LiClO₄. | psu.edu |
| Poly (vinyl alcohol) (PVA) with Antimony Trioxide (Sb₂O₃) | Addition of Sb₂O₃ decreases the degree of crystallinity. epa.gov | epa.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition behavior. In the context of lithium perchlorate research, TGA is frequently used to evaluate the thermal decomposition of LiClO₄ itself and, more commonly, the thermal stability of materials containing LiClO₄, such as polymer electrolytes.
Studies on polymer electrolyte membranes containing lithium perchlorate have utilized TGA to analyze their thermal degradation. For instance, cellulose acetate-LiClO₄ membranes showed thermal degradation in three steps, attributed to dehydration, main polymer chain degradation, and carbonization. researchgate.netscientific.net The thermal stability of these membranes was found to decrease with increasing LiClO₄ content, with the initial temperature of the main degradation process dropping as the salt concentration increased. researchgate.netscientific.net Similarly, solid polymer electrolyte films based on poly(L-lactic acid)-poly(propylene glycol) (PLLA-PPG) with LiClO₄ were found to be thermally stable up to a certain temperature (around 270 °C), with the addition of salt sometimes reducing the thermal stability. ukm.my TGA has also been used to study the thermal behavior of mixtures of lithium perchlorate with energetic materials like CL-20, showing that the presence of LiClO₄ can influence the decomposition temperature of CL-20. bibliotekanauki.pl
Table 2: Thermal Stability Observations using TGA in LiClO₄-containing Materials
| Material System | Key TGA Findings | Reference |
| Cellulose Acetate-LiClO₄ Membranes | Three-step degradation; thermal stability decreases with increasing LiClO₄ content. | researchgate.netscientific.net |
| Poly(vinyl alcohol) (PVA)-Lithium Perchlorate-Antimony Trioxide (Sb₂O₃) | Second weight loss step reduced, indicating improved thermal stability upon Sb₂O₃ addition. epa.gov | epa.gov |
| Poly(L-lactic acid)-poly(propylene glycol) (PLLA-PPG)-LiClO₄ SPE | Thermally stable up to ~270 °C; addition of salt can reduce thermal stability. | ukm.my |
| Cassava Starch-based Biofilms with Lithium Perchlorate | Decomposition temperature observed; higher LiClO₄ content leads to higher conductivity, linked to morphological/molecular differences. | scielo.br |
| CL-20/Lithium Perchlorate Mixtures | Influence on CL-20 decomposition temperature; thermal decomposition of LP appeared catalyzed by CL-20. bibliotekanauki.pl | bibliotekanauki.pl |
Advanced Spectroscopic and Microscopy Techniques
Advanced spectroscopic and microscopy techniques provide detailed information about the local environment, molecular interactions, dynamics, and morphology of lithium perchlorate in various systems.
Quasielastic Neutron Scattering (QENS) for Dynamics of Lithium Ions and Solvents
Quasielastic Neutron Scattering (QENS) is a technique sensitive to the dynamics of atoms and molecules on a picosecond timescale and nanometer length scale. It is particularly useful for studying diffusive motions. QENS has been applied to investigate the dynamics of solvents and lithium ions in electrolytes containing lithium perchlorate.
Studies using QENS on polymer gel electrolytes consisting of lithium perchlorate dissolved in organic carbonates (like ethylene (B1197577) carbonate/propylene (B89431) carbonate) have probed the solvent dynamics, which are crucial for ion conduction. aip.org QENS has also been employed to study the dynamics in deep eutectic solvents (DESs) formed with lithium perchlorate and amides like acetamide (B32628). arxiv.orgresearchgate.netacs.orgaip.org These studies revealed insights into the diffusion mechanisms, including localized diffusion within transient cages and jump diffusion processes. arxiv.orgacs.org QENS data has shown that the diffusion of amide molecules in these DESs can be strongly coupled to that of lithium ions, with a significant portion of lithium ionic transport occurring via vehicular motion where ions diffuse along with their solvation shell. researchgate.netaip.org The effect of water content on the diffusion mechanism and localized dynamics in aqueous DESs containing lithium perchlorate and acetamide has also been investigated using QENS, showing that water can enhance jump diffusion and accelerate localized diffusion. acs.org
Scanning Electron Microscopy (SEM) for Morphology of Electrolyte Membranes and Interfaces
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology of materials. In lithium perchlorate research, SEM is used to examine the surface structure and morphology of electrolyte membranes, composites, and interfaces, helping to understand how the presence and concentration of LiClO₄ affect these properties.
SEM studies on polymer electrolyte membranes containing lithium perchlorate have revealed changes in morphology with varying salt concentrations. For example, cellulose acetate-LiClO₄ membranes showed a transformation from a dense to a more porous structure as the lithium perchlorate ratio increased. researchgate.netscientific.net SEM has also been used to investigate the morphology of polyaniline (PANI)/lithium perchlorate composites, showing changes in the homogeneous dispersion of LiClO₄ in the PANI matrix. science.gov In studies of poly(vinyl alcohol)-lithium perchlorate based composite polymer electrolytes, SEM revealed the surface morphology of the prepared electrolytes. epa.gov The effect of lithium perchlorate on the surface morphology of poly(sodium 4-styrenesulfonate) (PSS) films has also been investigated using SEM, allowing direct observation of the crystalline or amorphous nature of the sample surface. ipme.ru SEM analysis of cassava starch-based biofilms with lithium perchlorate showed morphological differences resulting from the added proportions of compounds. scielo.br
Table 3: Morphological Changes Observed by SEM in LiClO₄-containing Systems
| Material System | Key SEM Findings | Reference |
| Cellulose Acetate-LiClO₄ Membranes | Morphology transformed from dense to more porous with increasing LiClO₄ ratios. | researchgate.netscientific.net |
| Polyaniline (PANI)/Lithium Perchlorate Composites | Changes in homogeneous dispersion of LiClO₄ in PANI matrix. | science.gov |
| Poly(vinyl alcohol)-Lithium Perchlorate Composites | Reveals surface morphology of prepared composite polymer electrolytes. epa.gov | epa.gov |
| Poly(sodium 4-styrenesulfonate) (PSS)-Lithium Perchlorate Films | Crystalline or amorphous nature of the sample surface observed. ipme.ru | ipme.ru |
| Cassava Starch-based Biofilms with Lithium Perchlorate | Morphological differences observed as a result of added compound proportions. scielo.br | scielo.br |
Advanced Raman and FTIR Applications for Detailed Chemical Interactions
Raman and Fourier Transform Infrared (FTIR) spectroscopies are vibrational spectroscopy techniques used to identify functional groups and study molecular interactions. These techniques are extensively used in lithium perchlorate research to investigate the chemical interactions and complexation between LiClO₄ and host materials, such as polymers and solvents.
FTIR analysis is commonly used to confirm the complexation between polymers and lithium salts like LiClO₄. Shifts in characteristic absorption bands of the polymer, particularly those associated with functional groups containing oxygen or nitrogen atoms (like C=O, C-O-C, or N-H), upon the addition of LiClO₄ indicate coordination between the lithium ions and these groups in the polymer structure. science.govukm.myscispace.compsu.eduscielo.brnsf.govnsf.govresearchgate.net For example, in poly(L-lactic acid)-poly(propylene glycol) (PLLA-PPG) solid polymer electrolytes, ATR-FTIR confirmed chemical interaction between the polymer host and lithium cation from lithium perchlorate, with shifts in the wavenumber for carbonyl (C=O) and ether (C-O-C) groups. ukm.my Similarly, FTIR studies on poly(Glycidyl Methacrylate -co-Ethyl Methacrylate) (P(GMA-co-EMA)) with LiClO₄ showed active coordination sites for lithium ions at the carbonyl, ether, and epoxy groups of the copolymer. psu.edu FTIR has also been used to identify chemical interactions in polyaniline (PANI)/lithium perchlorate composites. science.gov
Raman spectroscopy provides complementary information to FTIR and is also used to investigate ion pairing and solvation in lithium perchlorate solutions and electrolytes. Studies have used Raman spectroscopy to investigate ion pairing in solutions of LiClO₄ in various solvents. science.govmit.edu
Table 4: Chemical Interactions Studied by FTIR and Raman Spectroscopy
| Material System | Technique | Key Findings on Chemical Interactions | Reference |
| Polyaniline (PANI)/Lithium Perchlorate Composites | FTIR | Identification of chemical interactions. | science.govresearchgate.net |
| PVDF-HFP and PMMA-based Gel Polymer Electrolytes with LiClO₄ | FTIR | Complexation of polymers and salt studied. | science.gov |
| Poly(vinyl alcohol) (PVA)-LiClO₄ Composites | FTIR | Complex formation in polymer matrices evidenced; possible nature of bonding between functional groups and salts. scispace.com | scispace.com |
| Poly(L-lactic acid)-poly(propylene glycol) (PLLA-PPG)-LiClO₄ SPE | ATR-FTIR | Chemical interaction between polymer host and lithium cation confirmed by shifts in C=O and C-O-C wavenumbers. ukm.my | ukm.my |
| Cassava Starch-based Biofilms with Lithium Perchlorate | ATR-FTIR | Molecular differences observed as a result of added compound proportions. scielo.br | scielo.br |
| Poly(Glycidyl Methacrylate -co-Ethyl Methacrylate) (P(GMA-co-EMA)) with LiClO₄ | FTIR | Active coordination sites for Li⁺ at carbonyl, ether, and epoxy groups of the copolymer. psu.edu | psu.edu |
| Lithium Perchlorate Solutions in Solvents | Raman | Investigation of ion pairing. science.govmit.edu | science.govmit.edu |
Other Techniques for Probing Molecular Interactions and Dynamics
Beyond the techniques discussed above, several other advanced analytical methods are employed to probe the molecular interactions and dynamics involving lithium perchlorate.
Electrochemical Impedance Spectroscopy (EIS) is widely used to measure the ionic conductivity of electrolytes containing lithium perchlorate and to study the electrode-electrolyte interface. science.govepa.govukm.myresearchgate.netpsu.eduscielo.br Differential Scanning Calorimetry (DSC) is used to study thermal transitions like glass transition temperature and melting point, providing insights into the physical state and thermal behavior of LiClO₄-containing materials. epa.govukm.myresearchgate.netresearchgate.netbibliotekanauki.pl Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the local environment and dynamics of lithium ions and solvent molecules, helping to understand solvation structures and diffusion. nsf.govnsf.govresearchgate.net Molecular Dynamics (MD) simulations are often used in conjunction with experimental techniques like QENS to gain atomistic-level insights into the interactions, solvation structures, and dynamics of lithium ions and surrounding molecules in lithium perchlorate-based systems, such as deep eutectic solvents. arxiv.orgresearchgate.netacs.orgaip.orgmit.eduudel.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study preferential solvation of lithium ions in mixed solvent systems. mit.edu
These diverse advanced characterization and analytical methodologies provide a comprehensive toolkit for researchers to understand the complex behavior of lithium perchlorate in various chemical environments, paving the way for the development of improved materials for energy storage and other applications.
Q & A
Q. What experimental methods are used to synthesize anhydrous lithium perchlorate for laboratory research?
Anhydrous lithium perchlorate is typically synthesized via electrolysis of lithium chloride or neutralization of perchloric acid with lithium hydroxide. Electrolysis involves controlled oxidation of chloride ions in an aqueous solution under specific current densities, followed by crystallization and vacuum drying to remove residual moisture . Thermal decomposition of lithium chlorate (LiClO₃) at 130–150°C is another method, yielding LiClO₄ with purity >95% . Researchers must ensure rigorous moisture exclusion during synthesis to prevent hydrate formation, which alters reactivity .
Q. How is the solubility of lithium perchlorate measured in organic solvents, and what factors influence its solubility?
Solubility is quantified using gravimetric analysis, UV-Vis spectroscopy, or conductivity measurements in solvents like acetonitrile, THF, or dimethyl sulfoxide (DMSO). For example, in acetonitrile, LiClO₄ exhibits a solubility of ~5.2 M at 25°C. Factors include solvent polarity, ion-pair dissociation, and temperature. Deviations from ideal solubility behavior at high concentrations (>0.75 M) require corrections using extended Debye-Hückel models to account for ionic strength effects .
Q. What safety protocols are critical for handling lithium perchlorate in laboratory settings?
Lithium perchlorate is a strong oxidizer and requires:
- Storage in airtight containers away from organic materials.
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Fume hoods for weighing and dissolution to avoid inhalation.
- Spill management with inert absorbents (e.g., sand) and immediate decontamination to prevent explosive mixtures .
Advanced Research Questions
Q. How does lithium perchlorate act as a catalyst in organic synthesis, and what mechanistic insights support its role?
LiClO₄ acts as a Lewis acid catalyst in reactions like acetylation of alcohols and Boc protection of amines. Its high ionic strength polarizes carbonyl groups, stabilizing transition states. For instance, in acetylation, Li⁺ coordinates with the alcohol’s oxygen, enhancing nucleophilicity, while ClO₄⁻ acts as a weakly coordinating counterion, minimizing side reactions. Reaction yields >90% are achieved under mild conditions (e.g., room temperature, 2–5 mol% catalyst loading) .
Q. How can researchers reconcile contradictory solubility data for lithium perchlorate in mixed-solvent systems?
Discrepancies arise from variations in solvent composition, temperature, and ion-pairing effects. Advanced models like the Modified Apelblat equation or NRTL (Non-Random Two-Liquid) theory account for activity coefficients in mixed solvents. For example, in ethanol-water mixtures, LiClO₄ solubility peaks at 40% ethanol due to balanced polarity and dielectric constant. Experimental validation via isothermal titration calorimetry (ITC) helps resolve inconsistencies .
Q. What are the thermal decomposition pathways of lithium perchlorate, and how do they impact high-temperature applications?
LiClO₄ decomposes above 400°C via two pathways:
- Controlled decomposition : Releases oxygen (O₂) and forms lithium chloride (LiCl).
- Explosive decomposition : Occurs under rapid heating (>500°C), producing ClO₂ and Li₂O. Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies intermediates, ensuring safe use in pyrotechnics or oxygen generators .
Q. How does lithium perchlorate enhance ionic conductivity in solid polymer electrolytes?
In poly(ethylene oxide) (PEO)-based electrolytes, LiClO₄ dissociates into Li⁺ and ClO₄⁻, with Li⁺ coordinating to ether oxygen atoms. Conductivity (~10⁻⁴ S/cm at 60°C) depends on salt concentration (optimized at EO:Li⁺ = 10:1) and polymer crystallinity. Pulsed-field gradient NMR and impedance spectroscopy quantify ion mobility and activation energy (~0.1 eV), aligning with VTF (Vogel-Tammann-Fulcher) behavior .
Q. What advanced analytical techniques are used to characterize lithium perchlorate in complex matrices?
Q. How can environmental contamination from lithium perchlorate be mitigated in laboratory waste?
Contaminated waste is treated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
